7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Description
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Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGKNWBIPSLETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660679 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195901-53-1 | |
| Record name | Quinoline, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195901-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 114744-51-3), a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing ligands that can interact with high specificity and affinity to biological targets. The introduction of a bromine atom at the 7-position, as in 7-Bromo-1,2,3,4-tetrahydroquinoline, offers a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This strategic functionalization enables the exploration of a vast chemical space, leading to the development of novel drug candidates for various therapeutic areas, including neuroscience.
It is crucial to distinguish 7-Bromo-1,2,3,4-tetrahydroquinoline from its structural isomer, 7-Bromo-1,2,3,4-tetrahydroisoquinoline. While both are valuable in medicinal chemistry, their distinct nitrogen position within the heterocyclic ring system leads to different spatial arrangements of substituents and, consequently, different pharmacological profiles. This guide will focus exclusively on the quinoline isomer.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 114744-51-3 | [1] |
| Molecular Formula | C₉H₁₁BrClN | [2] |
| Molecular Weight | 248.55 g/mol | [2] |
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | [2] |
| Canonical SMILES | C1CC2=C(C=C(C=C2)Br)NC1.Cl | [2] |
| InChI | InChI=1S/C9H10BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | [2] |
| Appearance | Colorless to yellow liquid or solid | [3] |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. | [3] |
Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline
The most direct and efficient method for the synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the corresponding 7-bromoquinoline. This method offers high yields and good functional group tolerance.
Synthetic Pathway Overview
The synthesis initiates with the commercially available 7-bromoquinoline, which is then subjected to catalytic hydrogenation to selectively reduce the pyridine ring, yielding the desired tetrahydroquinoline product.
Detailed Experimental Protocol: Catalytic Hydrogenation of 7-Bromoquinoline
This protocol is based on established methods for the selective hydrogenation of bromoquinolines.[4]
Materials:
-
7-Bromoquinoline
-
Rhenium(VII) sulfide on carbon (Re₂S₇/C) catalyst (e.g., 5-10 wt%)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for hydrogenation
Procedure:
-
In a high-pressure hydrogenation vessel, add 7-bromoquinoline and the Re₂S₇/C catalyst in a suitable solvent such as methanol. A typical catalyst loading is 5-10 mol% relative to the substrate.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 atm).
-
Heat the reaction mixture to the appropriate temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically after several hours), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-Bromo-1,2,3,4-tetrahydroquinoline.
-
The crude product can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt:
-
Dissolve the purified 7-Bromo-1,2,3,4-tetrahydroquinoline in a suitable anhydrous solvent such as diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a stable solid.
Applications in Drug Discovery: A Versatile Building Block
This compound serves as a crucial starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the field of neuroscience. The bromine atom at the 7-position is a key functional group that allows for the introduction of various aryl and heteroaryl moieties via Suzuki-Miyaura cross-coupling reactions. This enables the systematic exploration of structure-activity relationships (SAR) to optimize ligand binding to specific biological targets.
Dopamine Receptor Ligands
The tetrahydroquinoline scaffold is a well-established pharmacophore for dopamine receptor ligands.[5][6][7] Derivatives of 7-Bromo-1,2,3,4-tetrahydroquinoline can be synthesized to target dopamine D₂ and D₃ receptors, which are implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The ability to introduce diverse substituents at the 7-position allows for the fine-tuning of receptor affinity and selectivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of 7-Bromo-1,2,3,4-tetrahydroquinoline with an arylboronic acid.
Materials:
-
7-Bromo-1,2,3,4-tetrahydroquinoline
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add 7-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a general method to assess the binding affinity of newly synthesized 7-aryl-1,2,3,4-tetrahydroquinoline derivatives to a target receptor, such as a dopamine receptor.[8][9][10]
Materials:
-
Cell membranes expressing the target receptor (e.g., dopamine D₂ receptor)
-
Radioligand with known affinity for the target receptor (e.g., [³H]spiperone)
-
Synthesized test compounds (7-aryl-1,2,3,4-tetrahydroquinoline derivatives)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic importance lies in the combination of the pharmacologically relevant tetrahydroquinoline scaffold and the synthetically tractable bromine handle. This allows for the efficient generation of diverse libraries of compounds for screening against a wide range of biological targets. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this compound in their efforts to develop the next generation of therapeutics.
References
Sources
- 1. 7-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-51-3 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. Re sulfide catalysts for selective hydrogenation of iodo- and bromoquinoline - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to the Development of Anti-Inflammatory Drugs
Introduction
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a vast array of human diseases when dysregulated.[1][2] Chronic inflammation is implicated in conditions ranging from rheumatoid arthritis and inflammatory bowel disease to atherosclerosis, neurodegenerative diseases, and cancer.[1][3] The development of effective and safe anti-inflammatory drugs is therefore a cornerstone of modern medicine. Traditional therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, while effective, are often associated with significant side effects, driving the urgent need for novel therapeutics with improved safety profiles.[1][2][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies employed in the discovery and preclinical development of novel anti-inflammatory agents. We will delve into the critical stages of the drug development pipeline, from target identification to in vivo validation, emphasizing the scientific rationale behind experimental choices and providing detailed protocols for key assays.
The Anti-Inflammatory Drug Development Pipeline
The journey from a therapeutic concept to a clinical candidate is a systematic, multi-stage process designed to identify potent, selective, and safe molecules.[5][6] This process can be visualized as a funnel, where a large number of compounds are progressively filtered through increasingly rigorous assays.
Caption: The Anti-Inflammatory Drug Discovery and Development Workflow.
Part 1: Target Identification and Validation
The foundation of a successful drug discovery program is the selection of a robust molecular target that plays a causal role in inflammatory disease. Judicious target selection is paramount, as it dictates all subsequent screening and development efforts.[7] Modern anti-inflammatory research focuses on key nodes within cellular signaling cascades that orchestrate the inflammatory response.
| Target Class | Key Examples | Rationale for Targeting | Key Diseases |
| Signaling Pathways | NF-κB, JAK-STAT | Central regulators of pro-inflammatory gene expression.[8][9][10] | Rheumatoid Arthritis, Psoriasis, IBD[10] |
| Inflammasomes | NLRP3 | Multi-protein complexes that activate key inflammatory cytokines IL-1β and IL-18.[11][12][13] | Gout, Atherosclerosis, Neuroinflammation[1][3] |
| Enzymes | COX-2, 5-LOX, mPGES-1 | Catalyze the production of inflammatory lipid mediators (prostaglandins, leukotrienes).[2][14][15] | Pain, Arthritis, Fever[2] |
| Cytokines/Receptors | TNF-α, IL-6, IL-17 | Soluble mediators that propagate and amplify the inflammatory response. | Rheumatoid Arthritis, Psoriasis, Ankylosing Spondylitis |
Key Inflammatory Signaling Pathways
1. The NF-κB Signaling Pathway Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17] Its central role makes it a highly attractive, albeit challenging, target for therapeutic intervention.[8]
Caption: Simplified NF-κB Signaling Pathway.
2. The JAK-STAT Signaling Pathway The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary mechanism for transducing signals from a wide range of cytokines and growth factors.[9][18] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[10] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene expression.[18][19] Dysregulation of this pathway is central to many autoimmune and inflammatory diseases, and JAK inhibitors (Jakinibs) have emerged as a major class of anti-inflammatory drugs.[9][10]
Caption: Simplified JAK-STAT Signaling Pathway.
Part 2: In Vitro Screening and Assay Development
Once a target is validated, the next step is to identify molecules ('hits') that can modulate its activity. This is typically achieved through high-throughput screening (HTS) of large compound libraries.[20][21][22] HTS assays must be robust, reproducible, and scalable to formats like 384- or 1536-well plates.
Protocol 1: NF-κB Luciferase Reporter Gene Assay (HTS)
Scientific Rationale: This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.[23] Cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[16][24] Activation of the NF-κB pathway leads to the expression of luciferase, which produces a luminescent signal upon addition of its substrate. Inhibitors of the pathway will reduce this signal. This method is highly sensitive and ideal for HTS.[23]
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line).[24]
-
Assay Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Stimulant: Recombinant Human TNF-α (final concentration 10 ng/mL).
-
Test Compounds: Diluted in DMSO.
-
Positive Control: Known inhibitor of the NF-κB pathway (e.g., BAY 11-7082).
-
Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System).[24]
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
Step-by-Step Protocol:
-
Cell Plating: Seed 10,000 cells per well in 40 µL of assay medium into a 384-well plate. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of test compounds, positive control, or DMSO (vehicle control) to the appropriate wells using an acoustic dispenser or pin tool.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake.
-
Stimulation: Add 10 µL of TNF-α solution (50 ng/mL stock for a 10 ng/mL final concentration) to all wells except the unstimulated (negative control) wells, which receive 10 µL of medium.
-
Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂.[24]
-
Signal Detection: Equilibrate the plate and luciferase reagent to room temperature. Add 25 µL of luciferase reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average signal of the DMSO/stimulated wells to 100% activation and the unstimulated wells to 0% activation.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the signal is inhibited).
-
Secondary and Orthogonal Assays
Hits identified from primary HTS are subjected to a battery of secondary assays to confirm their activity, determine their mechanism of action, and rule out artifacts.
Protocol 2: Pro-Inflammatory Cytokine Quantification by ELISA
Scientific Rationale: A key function of inflammatory pathways is the production and release of cytokines like TNF-α and IL-6.[23] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based method to quantify the concentration of a specific cytokine in cell culture supernatants.[25] This assay confirms that a compound's activity in a reporter assay translates to a functional downstream effect.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (final concentration 100 ng/mL).[26]
-
Test Compounds.
-
Mouse TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate).
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Stop Solution (e.g., 1 M H₂SO₄).
-
96-well microplate reader capable of measuring absorbance at 450 nm.
Step-by-Step Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with test compounds for 1 hour, then stimulate with 100 ng/mL LPS for 18 hours.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour.
-
Sample Incubation: Wash the plate. Add cell culture supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody. Incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark until a color change is observed (15-20 minutes).
-
Reaction Stoppage & Reading: Add Stop Solution. Read the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentration of TNF-α in the cell culture samples. Calculate the IC₅₀ for the inhibition of TNF-α production.
| Compound | NF-κB Reporter IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) |
| Control (BAY 11-7082) | 0.8 | 1.2 |
| Compound A | 1.5 | 2.1 |
| Compound B | > 50 | > 50 |
| Compound C | 2.3 | 45.7 (Off-target) |
Protocol 3: Immune Cell Profiling by Flow Cytometry
Scientific Rationale: Inflammation involves a complex interplay of various immune cells.[27] Flow cytometry is a powerful technology that allows for the multi-parameter analysis of individual cells in a suspension.[28][29] By using fluorescently-labeled antibodies against specific cell surface markers (e.g., CD markers), one can identify and quantify different immune cell populations and their activation states, providing a detailed snapshot of a compound's effect on the immune system.[27][30] For instance, one can differentiate pro-inflammatory M1 macrophages (CD80+) from anti-inflammatory M2 macrophages (CD206+).[30]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs).
-
Fluorescently-conjugated antibodies: e.g., anti-CD14 (monocyte/macrophage marker), anti-CD80 (M1 marker), anti-CD206 (M2 marker), and a viability dye.
-
FACS Buffer (PBS with 2% FBS, 1 mM EDTA).
-
Flow cytometer.
Step-by-Step Protocol:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or macrophages at a concentration of 1x10⁶ cells/mL.
-
Cell Treatment: Treat cells with the test compound in the presence or absence of an inflammatory stimulus (e.g., LPS + IFN-γ for M1 polarization) for 24-48 hours.
-
Staining:
-
Wash cells with cold FACS buffer.
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Incubate cells with the antibody cocktail (anti-CD14, -CD80, -CD206) for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Collect at least 10,000-50,000 events per sample.
-
Data Analysis:
-
Use analysis software to gate on the live, single-cell population.
-
From the live cells, gate on the CD14+ macrophage population.
-
Within the macrophage gate, quantify the percentage of cells expressing M1 (CD80+) and M2 (CD206+) markers.
-
Evaluate the shift in M1/M2 populations in response to the test compound.
-
Part 3: In Vivo Preclinical Models
Promising lead compounds must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety.[7] The selection of an appropriate animal model is a critical step in the early phase of drug development.[7][31]
| Model | Inducing Agent | Key Readouts | Rationale |
| LPS-Induced Systemic Inflammation | Lipopolysaccharide (LPS) | Serum cytokines (TNF-α, IL-6), sickness behavior | Models acute, systemic inflammatory response to a bacterial component.[26][32] |
| Carrageenan-Induced Paw Edema | Carrageenan | Paw volume (swelling), pain sensitivity | A classic, localized model of acute inflammation and edema.[33][34] |
| Croton Oil-Induced Ear Edema | Croton Oil | Ear thickness, tissue histology | A topical model to evaluate drugs for dermal inflammation.[34] |
| Collagen-Induced Arthritis (CIA) | Type II Collagen | Clinical arthritis score, joint histology, anti-collagen antibodies | A widely used model for rheumatoid arthritis that mimics autoimmune pathology.[35] |
Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Scientific Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation via Toll-like receptor 4 (TLR4).[17][26] Systemic administration of LPS in mice elicits a robust and reproducible inflammatory response, characterized by a "cytokine storm" that mimics aspects of sepsis and other acute inflammatory conditions.[36][37] This model is invaluable for assessing a compound's ability to suppress systemic cytokine production in vivo.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Positive Control: Dexamethasone.
-
Anesthesia and materials for cardiac puncture.
-
ELISA kits for mouse TNF-α and IL-6.
Step-by-Step Protocol:
-
Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.[34]
-
Compound Administration: Administer the test compound, vehicle, or dexamethasone to groups of mice (n=8-10 per group) via the intended clinical route (e.g., oral gavage). This is typically done 1 hour prior to the LPS challenge.
-
Inflammation Induction: Inject mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 1 mg/kg).
-
Sample Collection: At the peak of the cytokine response (typically 1.5-2 hours post-LPS for TNF-α), anesthetize the mice and collect blood via cardiac puncture.
-
Serum Preparation: Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum samples using specific ELISA kits, as described in Protocol 2.
-
Data Analysis:
-
Calculate the mean serum cytokine concentration for each treatment group.
-
Determine the percent inhibition of cytokine release for the compound-treated groups relative to the vehicle-treated group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the inhibition is statistically significant.
-
Part 4: The Path to the Clinic
After successful preclinical validation, a candidate drug is selected for progression into clinical development. This phase is highly regulated and structured into distinct phases to rigorously evaluate the drug's safety and efficacy in humans.[38][39]
| Phase | Primary Goal | Typical # of Participants | Duration |
| Phase I | Safety & Dosage Evaluate safety, tolerability, and pharmacokinetics.[38][39] | 20-100 healthy volunteers | Several months[40] |
| Phase II | Efficacy & Side Effects Assess effectiveness in patients with the target disease and refine dosing.[38][40] | 100-300 patients | Several months to 2 years[39][40] |
| Phase III | Confirm Efficacy & Monitor Safety Large-scale trials to confirm efficacy against standard of care and monitor adverse reactions.[38][39] | 300-3,000+ patients | 1-4 years[40] |
| Phase IV | Post-Marketing Surveillance Monitor long-term safety and effectiveness in the general population after approval.[38] | Thousands | Ongoing |
The entire process is conducted under the guidance of regulatory bodies like the U.S. Food and Drug Administration (FDA), which provides specific recommendations for the development of anti-inflammatory drugs.[35][41][42]
Conclusion
The development of novel anti-inflammatory drugs is a complex but vital endeavor that has transformed the treatment of chronic inflammatory diseases. The modern approach relies on a deep understanding of molecular pathways, the application of robust high-throughput screening technologies, and the use of predictive in vitro and in vivo models. By systematically validating targets, confirming on-target activity, and assessing function in relevant biological systems, researchers can increase the probability of advancing safe and effective therapeutic candidates into the clinic. The protocols and strategies outlined in this guide provide a foundational framework for scientists dedicated to discovering the next generation of anti-inflammatory medicines.
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Application Notes and Protocols for 7-Bromo-1,2,3,4-tetrahydroquinoline in Neuropharmacology
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold in CNS Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2][3][4] In the realm of neuropharmacology, THIQ-based molecules have shown promise in addressing a range of debilitating conditions, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2][5] Their structural resemblance to endogenous neurotransmitters, such as dopamine, allows them to interact with key central nervous system (CNS) targets, including G protein-coupled receptors (GPCRs) like dopamine receptors.
7-Bromo-1,2,3,4-tetrahydroquinoline emerges as a strategically important starting material and versatile building block for the synthesis of novel drug candidates.[6][7] The presence of a bromine atom at the 7-position provides a reactive handle for medicinal chemists to introduce a variety of substituents through cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties. This guide provides an in-depth exploration of the applications of 7-Bromo-1,2,3,4-tetrahydroquinoline as a precursor for the development of novel neuropharmacological agents, with a focus on their characterization as dopamine receptor ligands.
Part 1: Synthesis of Novel Tetrahydroisoquinoline Analogs from 7-Bromo-1,2,3,4-tetrahydroquinoline
The synthetic utility of 7-Bromo-1,2,3,4-tetrahydroquinoline lies in its susceptibility to various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups at the 7-position, leading to a diverse library of novel compounds for screening.
Illustrative Synthetic Scheme: Suzuki-Miyaura Cross-Coupling
A common and robust method for derivatizing 7-Bromo-1,2,3,4-tetrahydroquinoline is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the bromo-substituted THIQ with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura cross-coupling of 7-Bromo-THQ.
Part 2: In Vitro Characterization of Novel THIQ Derivatives
Once a library of novel THIQ derivatives has been synthesized from 7-Bromo-1,2,3,4-tetrahydroquinoline, the next critical step is to characterize their pharmacological activity in vitro. A primary focus in neuropharmacology is the interaction of these compounds with dopamine receptors, which are implicated in the pathophysiology of Parkinson's disease and other neurological disorders.[8][9]
Application Note: Assessing Dopamine Receptor Binding Affinity using Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[10] These assays are robust, sensitive, and allow for the quantification of key binding parameters such as the inhibition constant (Kᵢ).[10][11]
Principle: A competitive binding assay is performed where the novel THIQ derivative (unlabeled ligand) competes with a radiolabeled ligand of known high affinity for binding to the target receptor (e.g., human D₂, D₃, or D₄ dopamine receptors expressed in cell membranes). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[12][13]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Dopamine D₂ Receptors
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.[12][14]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]Spiperone), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known D₂ antagonist (e.g., haloperidol) to saturate the receptors.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the novel THIQ derivative.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[14]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
-
Data Presentation: Illustrative Binding Affinities of Novel THIQ Derivatives
| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) |
| THIQ-001 | Human D₂ | [³H]Spiperone | 15.2 |
| THIQ-002 | Human D₂ | [³H]Spiperone | 89.7 |
| THIQ-003 | Human D₃ | [³H]Spiperone | 5.8 |
| THIQ-004 | Human D₃ | [³H]Spiperone | 45.1 |
Application Note: Determining Functional Activity using cAMP Assays
Dopamine receptors are GPCRs that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). D₁-like receptors (D₁ and D₅) are coupled to Gαs proteins and their activation increases cAMP levels. D₂-like receptors (D₂, D₃, and D₄) are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[15] Functional assays that measure changes in intracellular cAMP are therefore crucial for determining whether a novel THIQ derivative acts as an agonist, antagonist, or partial agonist at a specific dopamine receptor subtype.[16][17]
Principle: Cells expressing the dopamine receptor of interest are first stimulated with forskolin to increase basal cAMP levels. The novel THIQ derivative is then added. If the compound is an agonist for a Gαi-coupled receptor (like D₂), it will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. If it is an antagonist, it will block the effect of a known agonist.
Signaling Pathway for D₂-like Receptor Activation
Caption: D₂-like receptor signaling pathway leading to cAMP inhibition.
Protocol: GloSensor™ cAMP Assay for D₂ Receptor Agonism
-
Cell Preparation:
-
The day before the assay, seed HEK293 cells co-expressing the human dopamine D₂ receptor and the GloSensor™ cAMP biosensor into white, opaque 96-well plates.[16]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of the novel THIQ derivatives.
-
Prepare a stock solution of forskolin.
-
-
Assay Execution:
-
Equilibrate the cells with the GloSensor™ cAMP Reagent.
-
Add the diluted THIQ derivatives to the appropriate wells.
-
Add forskolin to all wells to stimulate cAMP production.[16]
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the results to a control (cells treated with forskolin but no test compound).
-
Calculate the percent inhibition of the forskolin response for each concentration of the THIQ derivative.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Part 3: In Vivo Evaluation in Models of Neurodegeneration
Compounds that demonstrate promising binding affinity and functional activity in vitro should be advanced to in vivo studies to assess their efficacy and potential therapeutic utility in animal models of neurodegenerative diseases.[18][19][20] For compounds targeting dopamine receptors, models of Parkinson's disease are particularly relevant.[21][22][23]
Application Note: Assessing Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and a decrease in striatal dopamine levels.[21] This model is valuable for screening potential neuroprotective or neuro-restorative agents.[21]
Principle: Mice are treated with MPTP to induce dopaminergic neurodegeneration. A test compound (the novel THIQ derivative) is administered before, during, or after MPTP treatment to assess its ability to prevent, halt, or reverse the neurotoxic effects. Efficacy is evaluated through behavioral testing and post-mortem analysis of brain tissue.
Experimental Workflow for the MPTP Mouse Model
Caption: Workflow for evaluating a test compound in the MPTP mouse model.
Protocol: Evaluating Neuroprotection in the MPTP Mouse Model
-
Animal Model: Use adult male C57BL/6 mice, as they are susceptible to MPTP-induced neurotoxicity.
-
Experimental Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: MPTP-treated (e.g., 20 mg/kg, i.p., for 4 days) + vehicle.
-
Group 3: MPTP-treated + novel THIQ derivative (dose determined from pilot studies).
-
-
Dosing Regimen: Administer the THIQ derivative or vehicle according to the desired testing paradigm (e.g., pre-treatment for 7 days before and during MPTP administration).
-
Behavioral Testing:
-
A few days after the final MPTP injection, assess motor coordination and balance using the rotarod test.
-
Evaluate spontaneous locomotor activity in an open-field arena.[13]
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and dissect the striatum and substantia nigra.
-
Neurochemistry: Homogenize the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Section the substantia nigra and perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive neurons to assess the extent of neuroprotection.
-
Data Presentation: Illustrative In Vivo Efficacy Data
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
| Vehicle Control | 180 ± 15 | 100 ± 8 | 100 ± 5 |
| MPTP + Vehicle | 65 ± 10 | 35 ± 5 | 40 ± 6 |
| MPTP + THIQ-003 | 140 ± 12 | 75 ± 7 | 80 ± 8 |
Conclusion
7-Bromo-1,2,3,4-tetrahydroquinoline is a valuable and versatile starting material for the synthesis of novel compounds with potential applications in neuropharmacology. By leveraging modern synthetic methodologies and a systematic screening cascade involving in vitro binding and functional assays, followed by in vivo evaluation in relevant disease models, researchers can effectively explore the therapeutic potential of new THIQ derivatives. The protocols and workflows detailed in this guide provide a robust framework for the discovery and characterization of the next generation of CNS therapeutics derived from this privileged scaffold.
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Application Notes and Protocols for the Solubilization of 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction
7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block or intermediate, its effective use in synthesis, biological screening, and formulation studies is critically dependent on proper handling and solubilization. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to its free base, a common strategy in drug development.[1][2]
This document provides a comprehensive guide to selecting the appropriate solvent and establishing a robust protocol for the dissolution of this compound. The recommendations herein are grounded in fundamental chemical principles governing the solubility of amine hydrochloride salts and best practices established in the field.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Chemical Name | 7-Bromo-1,2,3,4-tetrahydroquinoline HCl | N/A |
| CAS Number | 114744-51-3 | [3] |
| Molecular Formula | C₉H₁₀BrN · HCl | N/A |
| Molecular Weight | 248.55 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid/powder | [4] |
Understanding Solubility: First Principles
The solubility of this compound is governed by its ionic character. The molecule consists of a moderately non-polar tetrahydroquinoline ring system and a highly polar hydrochloride salt of a secondary amine.
-
As an Amine Salt: In its hydrochloride form, the nitrogen atom in the tetrahydroquinoline ring is protonated (R₂NH₂⁺), forming an ionic bond with the chloride anion (Cl⁻). This salt structure significantly increases the molecule's polarity compared to its neutral (free base) form.
-
"Like Dissolves Like": According to this principle, polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The ionic nature of the hydrochloride salt makes it most amenable to dissolution in polar solvents, particularly those capable of solvating ions.
Recommended Solvents for Stock Solutions
While specific quantitative solubility data for this compound is not widely published, the following recommendations are based on the established properties of similar amine hydrochloride salts used in research.[2]
| Solvent | Type | Recommendation & Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary Recommendation. DMSO is an excellent solvent for a wide range of organic compounds and is highly compatible with most high-throughput screening and cell-based assay formats. Its strong solvating power is effective for creating high-concentration stock solutions. |
| Water / Aqueous Buffers | Polar Protic | Secondary Recommendation (for direct use). As a hydrochloride salt, the compound is expected to have appreciable aqueous solubility.[1] Use of buffered systems like Phosphate-Buffered Saline (PBS, pH 7.4) is recommended for biological applications to maintain physiological pH. Solubility may be lower than in DMSO. |
| Ethanol (EtOH) | Polar Protic | Alternative Recommendation. Ethanol can be a suitable solvent, particularly if a non-aqueous, volatile solvent is required for subsequent experimental steps. Solubility is expected to be moderate. |
Note: It is strongly advised to perform a small-scale pilot test to confirm solubility at the desired concentration before preparing a large-volume stock solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 248.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, water bath sonicator recommended)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 248.55 g/mol × 1000 mg/g = 2.49 mg
-
-
Weighing: Carefully weigh out 2.49 mg of this compound and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution but should be done with caution to avoid degradation.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a DMSO stock solution.
Logical Framework for Solvent Selection
The choice of solvent is dictated by the requirements of the downstream application. The following diagram illustrates the decision-making process.
Caption: Decision tree for solvent selection based on application.
Trustworthiness and Self-Validation
-
Empirical Verification: The protocols provided are based on well-established laboratory practices for handling novel small molecules. It is imperative that researchers empirically verify the solubility of each new lot of the compound at their desired concentration.
-
Solution Stability: The stability of this compound in solution has not been extensively reported. For long-term storage, DMSO is generally preferred as it limits hydrolysis that can occur in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers from a frozen DMSO stock immediately before use.
-
Safety First: Always consult the Safety Data Sheet (SDS) before handling the compound. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
References
- Chem-Impex. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-51-3 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45073969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crafting the Core: A Guide to the Synthesis and Functionalization of Tetrahydroisoquinoline Derivatives
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] This privileged heterocyclic scaffold is embedded in a vast array of biologically active molecules, including alkaloids, approved pharmaceuticals, and investigational drug candidates.[1][2][4] The therapeutic landscape of THIQ-containing compounds is remarkably broad, encompassing anti-cancer, anti-bacterial, anti-viral, and neuropharmacological agents.[1][4][5] The structural rigidity and defined stereochemical features of the THIQ core allow for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.
This guide provides an in-depth exploration of key synthetic strategies for the construction and functionalization of THIQ derivatives. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental design. The protocols detailed herein are intended to serve as a practical resource for researchers at the forefront of drug discovery and organic synthesis.
Pillar 1: Classical Approaches to the THIQ Core
The construction of the fundamental THIQ skeleton has been a subject of intense investigation for over a century. Several named reactions have emerged as robust and reliable methods for accessing this critical scaffold.
The Pictet-Spengler Reaction: A Biomimetic Marvel
The Pictet-Spengler reaction is a powerful and widely employed method for synthesizing THIQs.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[6] The reaction is notable for its often mild conditions and its biomimetic relevance, as it is a key step in the biosynthesis of many isoquinoline alkaloids.[7][8]
Causality in Experimental Design: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamine. Electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring enhance the nucleophilicity of the cyclization position, facilitating the reaction under milder conditions.[6] For less activated systems, stronger acids and higher temperatures may be required. The choice of the carbonyl component also influences the reaction outcome, with aldehydes generally being more reactive than ketones.
Experimental Protocol: Synthesis of (S)-Salsolidine via Pictet-Spengler Reaction
This protocol outlines the synthesis of (S)-salsolidine, a representative C1-substituted THIQ, from dopamine and acetaldehyde.
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Methanol
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation (in situ): In a round-bottom flask, dissolve dopamine hydrochloride (1 equivalent) in methanol. To this solution, add acetaldehyde (1.1 equivalents).
-
Cyclization: Add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-salsolidine.
Data Summary Table:
| Entry | β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Yield (%) |
| 1 | Dopamine | Acetaldehyde | HCl | High |
| 2 | Tryptamine | Formaldehyde | TFA | High |
| 3 | Phenethylamine | Acetone | H2SO4 | Moderate |
Workflow Diagram: Pictet-Spengler Reaction
Caption: General workflow of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction: Accessing Dihydroisoquinolines
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to THIQs via reduction.[9][10][11] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9][11][12]
Causality in Experimental Design: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski cyclization is favored by electron-donating substituents on the aromatic ring.[9] The choice of the dehydrating agent is critical; POCl₃ is commonly used, but for less reactive substrates, stronger conditions like P₂O₅ in refluxing POCl₃ may be necessary.[11] The reaction proceeds through a nitrilium ion intermediate, which is a powerful electrophile that drives the cyclization.
Experimental Protocol: Two-Step Synthesis of a THIQ via Bischler-Napieralski Reaction
This protocol outlines the synthesis of a THIQ derivative starting from a β-phenylethylamine.
Part A: Bischler-Napieralski Cyclization
Materials:
-
N-acetyl-β-phenylethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene.
-
Cyclization: Cool the solution to 0 °C and slowly add phosphorus oxychloride (1.5 equivalents). Allow the reaction to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC.
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice and basifying with a strong base (e.g., NaOH solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate. The crude dihydroisoquinoline can be used directly in the next step or purified by chromatography.
Part B: Reduction to Tetrahydroisoquinoline
Procedure:
-
Reduction: Dissolve the crude 3,4-dihydroisoquinoline from Part A in methanol and cool to 0 °C.
-
Reagent Addition: Add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water, remove the methanol under reduced pressure, and extract the product with an organic solvent. Dry, concentrate, and purify the crude THIQ by column chromatography.
Workflow Diagram: Bischler-Napieralski/Reduction Sequence
Caption: Two-step synthesis of THIQs via the Bischler-Napieralski reaction.
The Pomeranz-Fritsch Reaction: A Route to Isoquinolines
The Pomeranz-Fritsch reaction provides a pathway to isoquinolines, which can then be reduced to THIQs.[13][14] The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[13][14][15]
Causality in Experimental Design: The harsh acidic conditions (typically concentrated sulfuric acid) required for the classical Pomeranz-Fritsch reaction can limit its substrate scope.[13] Modifications, such as the Bobbitt-modification, which involves hydrogenation of the Schiff base before cyclization, provide a milder route to THIQs.[13]
Experimental Protocol: Modified Pomeranz-Fritsch Synthesis of a THIQ Derivative
This protocol describes a modified approach to a THIQ derivative.
Materials:
-
Substituted benzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Schiff Base Formation: Dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene and heat to reflux with a Dean-Stark trap to remove water.
-
Hydrogenation: After formation of the Schiff base (monitored by TLC), cool the reaction, remove the toluene, and dissolve the residue in methanol. Add Pd/C (10 mol%) and subject the mixture to hydrogenation.
-
Cyclization: After the hydrogenation is complete (monitored by TLC), filter off the catalyst and add concentrated hydrochloric acid to the filtrate. Heat the mixture to reflux.
-
Work-up and Purification: Cool the reaction, neutralize with a base, and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography.
Pillar 2: Modern Methodologies for THIQ Functionalization
While classical methods provide the THIQ core, modern synthetic chemistry offers a powerful toolkit for the direct functionalization of the pre-formed ring system and for the asymmetric synthesis of chiral THIQs.
C-H Functionalization: A Paradigm of Efficiency
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for introducing molecular complexity.[2][16] In the context of THIQs, the C1-position is particularly susceptible to oxidative C-H functionalization due to the adjacent nitrogen atom, which can stabilize the resulting iminium ion intermediate.[17]
Causality in Experimental Design: The choice of oxidant is crucial for the success of C1-H functionalization. Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can facilitate the formation of an N-acyliminium ion, which then acts as an electrophile for a wide range of nucleophiles.[17] Visible-light photoredox catalysis has also become a powerful tool for generating the key iminium ion intermediate under mild conditions.[2][16]
Experimental Protocol: DDQ-Mediated C1-Alkylation of an N-Boc THIQ
Materials:
-
N-Boc-1,2,3,4-tetrahydroisoquinoline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Allyltrimethylsilane
-
Dichloromethane (DCM, anhydrous)
-
Molecular sieves (4Å)
Procedure:
-
Reaction Setup: To a solution of N-Boc-THIQ (1 equivalent) in anhydrous DCM, add activated 4Å molecular sieves.
-
Oxidation: Add DDQ (1.2 equivalents) and stir the mixture at room temperature.
-
Nucleophilic Addition: After a short period (e.g., 15 minutes), add allyltrimethylsilane (1.5 equivalents).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite, wash with DCM, and concentrate the filtrate. Purify the crude product by column chromatography.
Data Summary Table: C1-Functionalization of N-Boc-THIQ
| Entry | Nucleophile | Oxidant | Yield (%) |
| 1 | Allyltrimethylsilane | DDQ | High |
| 2 | Indole | I₂/TBHP | High[18] |
| 3 | Malonates | Ru(bpy)₃Cl₂/Visible Light | Good[2] |
Workflow Diagram: C-H Functionalization of THIQ
Caption: General workflow for the C1-H functionalization of N-protected THIQs.
Asymmetric Synthesis: Accessing Enantioenriched THIQs
The stereochemistry of THIQ derivatives is often critical for their biological activity. Asymmetric synthesis provides a direct route to enantiomerically pure or enriched THIQs, which is highly desirable in drug development.[19][20][21] Catalytic asymmetric hydrogenation of dihydroisoquinolines or their corresponding iminium salts is a particularly powerful approach.[19][22]
Causality in Experimental Design: The choice of chiral catalyst is paramount for achieving high enantioselectivity. Chiral ligands coordinated to transition metals such as iridium, rhodium, and ruthenium have been shown to be highly effective.[19] The solvent can also play a crucial role in determining the stereochemical outcome, sometimes allowing for the selective synthesis of either enantiomer by simply changing the reaction medium.[23][24]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Dihydroisoquinolinium Salt
Materials:
-
1-Phenyl-3,4-dihydroisoquinolinium salt
-
[Ir(COD)Cl]₂
-
Chiral phosphine ligand (e.g., a JosiPhos-type ligand)
-
Iodine (I₂)
-
Hydrogen gas (H₂)
-
Solvent (e.g., toluene/dioxane or ethanol)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a pressure-rated vial with the dihydroisoquinolinium salt (1 equivalent), [Ir(COD)Cl]₂ (e.g., 0.5 mol%), the chiral ligand (e.g., 1.1 mol%), and I₂ (e.g., 2 mol%).
-
Reaction Setup: Add the chosen solvent and seal the vial.
-
Hydrogenation: Purge the vial with hydrogen gas and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: Stir the reaction at the desired temperature until the reaction is complete (monitored by HPLC or chiral GC).
-
Work-up and Purification: Carefully vent the hydrogen pressure, concentrate the reaction mixture, and purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials.[25][26] The Ugi reaction and aza-Diels-Alder reactions are powerful MCRs that have been applied to the synthesis of complex THIQ derivatives.[27][28][29][30]
The Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[26] A variation of this reaction can be used to functionalize the THIQ core at both the C1 and N2 positions simultaneously.[28]
The Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction is a cycloaddition reaction that can be used to construct the THIQ ring system.[27][31] Three-component versions of this reaction, where the diene and dienophile are generated in situ, provide rapid access to polysubstituted THIQs.[27][29]
Conclusion
The synthesis and functionalization of tetrahydroisoquinoline derivatives remain a vibrant and evolving field of research. The classical methods provide a solid foundation for the construction of the core scaffold, while modern techniques such as C-H functionalization, asymmetric catalysis, and multicomponent reactions offer unprecedented efficiency and control. The strategic application of the principles and protocols outlined in this guide will empower researchers to design and synthesize novel THIQ-based molecules with tailored properties, accelerating the discovery of new therapeutics and chemical probes.
References
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. https.mdpi.com/2673-4149/30/1/2
- Pomeranz–Fritsch reaction. Wikipedia. [Link]
- Recent advances in visible light-induced C1(sp3)
- Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. SAGE Journals. [Link]
- Pomerantz-Fritsch synthesis of isoquinolines. Química Orgánica. [Link]
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
- Dual C–H functionalization of N-aryl tetrahydroisoquinolines: a highly diastereoselective synthesis of dibenzo[a,f]quinolizines via visible-light induced oxidation and inverse electron-demand aza-Diels–Alder reaction. RSC Publishing. [Link]
- Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation.
- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline deriv
- Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogen
- A Versatile C–H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions.
- Three‐Component Aza‐Diels‐Alder Reaction for the Syntheses of Tetrahydroisoquinoline Derivatives.
- Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
- Asymmetric Synthesis of C 1 -Chiral THIQs with Imines in Isoquinoline Rings. Thieme. [Link]
- Enantioselective synthesis of THIQs via asymmetric reduction.
- An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step.
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids.
- Silver-Catalyzed, Aldehyde Induced alpha-C-H Functionalization of Tetrahydroisoquinolines with Concurrent C-P Bond Formation/N-Alkylation.
- Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids.
- three-component-aza-diels-alder-reaction-for-the-syntheses-of-tetrahydroisoquinoline-deriv
- A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
- The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as AntiAngiogenesis and Anti-Cancer Agents.
- IBX-Mediated Oxidative Ugi-Type Multicomponent Reactions: Application to the N and C1 Functionalization of Tetrahydroisoquinoline.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- The Pictet-Spengler Reaction Updates Its Habits.
- Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. RSC Publishing. [Link]
- Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures.
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Bischler–Napieralski reaction. Wikipedia. [Link]
- A CAN-Initiated Aza-Diels—Alder Reaction for a Facile Synthesis of 4-Amino-N-yl Tetrahydroquinolines.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
- Ugi reaction. Wikipedia. [Link]
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications.
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- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
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- 13. Chemicals [chemicals.thermofisher.cn]
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- 16. Dual C–H functionalization of N-aryl tetrahydroisoquinolines: a highly diastereoselective synthesis of dibenzo[a,f]quinolizines via visible-light induced oxidation and inverse electron-demand aza-Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation [frontiersin.org]
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- 19. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
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- 21. armchemfront.com [armchemfront.com]
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- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the purification of 7-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges associated with purifying this important synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of 7-Bromo-1,2,3,4-tetrahydroquinoline.
Q1: My crude product is a dark oil/discolored solid. What are the likely impurities and how can I address this?
A1: Discoloration, typically yellow, orange, or brown, is a common issue when handling quinoline derivatives.[1] The primary causes are:
-
Oxidation: Tetrahydroquinolines can be susceptible to air and light-induced oxidation, leading to the formation of colored impurities.
-
Residual Reagents/Byproducts: Incomplete reactions or side reactions during synthesis are a major source of impurities. For instance, in syntheses involving reductions of quinolines, partially reduced or polymeric materials can persist.[2]
Troubleshooting Steps:
-
Minimize Exposure: Handle the compound quickly and, if possible, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store the crude and purified material in a cool, dark place.[1]
-
Activated Carbon Treatment: Before attempting recrystallization, you can dissolve the crude product in a suitable solvent and stir it with a small amount of activated charcoal for 15-30 minutes at room temperature. The charcoal can adsorb many colored, nonpolar impurities. Remove the charcoal by filtering the solution through a pad of Celite before proceeding.
-
Proceed to Purification: Discoloration often indicates the presence of impurities that will be removed by either column chromatography or recrystallization.
Q2: Should I choose recrystallization or column chromatography for purification?
A2: The choice depends on the nature and quantity of impurities, as well as the scale of your reaction. The following decision pathway can help guide your choice.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization is often faster and more economical for large quantities, especially if the desired compound is the major product and is a solid. A successful recrystallization can yield very pure material. A patent for the related 7-bromoisoquinoline notes that simple recrystallization can achieve purity greater than 95%.[3]
-
Column Chromatography is the more powerful technique for separating mixtures with multiple components or when impurities have similar solubility properties to the product.[4] It is the method of choice when the crude product is an oil or a complex mixture.
Q3: I'm having trouble getting my 7-Bromo-1,2,3,4-tetrahydroquinoline to crystallize. What can I do?
A3: Crystallization failure is a common problem. Here are several strategies to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This will act as a template for crystallization.
-
Reduce Temperature: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath for a short period. Be aware that rapid cooling can sometimes trap impurities.
-
Increase Concentration: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Re-evaluate Your Solvent System: The initial solvent choice may be incorrect. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] Refer to the data table in the protocols section for suggestions.
Q4: My compound is streaking/tailing on the silica gel column. How can I get clean separation?
A4: Tailing is a classic problem when purifying amines on silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and inefficient separation.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.5-1% by volume). This deactivates the acidic sites on the silica, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]
-
Reverse-Phase Chromatography: If the compound is sufficiently nonpolar, reverse-phase (C18) chromatography may be an effective alternative.[1]
Q5: My recovery yield after purification is very low. What are the potential causes?
A5: Low recovery can be frustrating. Consider the following points in your workflow:
Caption: Troubleshooting workflow for low purification yields.
-
During Recrystallization:
-
Solubility: Your product might be too soluble in the chosen solvent, even when cold. Ensure you are using a minimal amount of hot solvent for dissolution.[1]
-
Premature Crystallization: The product may have crystallized in the filter funnel during hot filtration. Ensure your funnel and flask are pre-heated.
-
-
During Column Chromatography:
-
Irreversible Adsorption: The compound may be too polar for the chosen eluent and has irreversibly stuck to the top of the column. A TLC of the silica at the top of the column can confirm this.
-
Incorrect Fraction Collection: You may have started or stopped collecting fractions too early or too late. Monitor the column elution carefully using TLC.
-
Detailed Experimental Protocols
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solids that are largely free of impurities with similar solubility profiles.
Data Presentation: Solvent Suitability for Recrystallization
| Solvent/System | Suitability | Rationale & Expected Observations |
| Hexane or Heptane | Recommended | Tetrahydroquinolines are often soluble in hot alkanes and poorly soluble at room temperature. Expect good crystal formation upon slow cooling. A similar compound, 7-Bromo-1-tetralone, is effectively recrystallized from hexane.[5] |
| Ethanol/Water | Potentially Effective | The compound is likely soluble in ethanol. Dissolve in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly. |
| Ethyl Acetate/Hexane | Potentially Effective | Dissolve the crude product in a minimal amount of boiling ethyl acetate and then add hexane as an anti-solvent until the solution becomes turbid. |
Step-by-Step Protocol for Recrystallization from Hexane
-
Dissolution: Place the crude 7-Bromo-1,2,3,4-tetrahydroquinoline in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture to boiling (using a steam bath or heating mantle) with stirring. Continue to add small portions of hot hexane until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, avoid disturbing the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Method 2: Column Chromatography
This is the preferred method for purifying oily products or complex mixtures. The principle relies on the differential adsorption of compounds onto a solid stationary phase.[4][6]
Data Presentation: Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective stationary phase. To prevent tailing, consider pre-treating the silica by slurrying it in the mobile phase containing 1% triethylamine. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, 80:20). The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for the product.[6] |
| Alternative Mobile Phase | Dichloromethane/Methanol Gradient | For more polar impurities, a DCM/MeOH system (starting at 100:0 and adding small amounts of MeOH) can be effective. |
Step-by-Step Protocol for Column Chromatography
-
TLC Analysis: First, determine the best solvent system using thin-layer chromatography (TLC). Test various ratios of hexane and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Place a small plug of cotton wool or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[7] Allow the silica to settle, draining the excess solvent until the solvent level is just above the sand layer at the top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add this solution to the top of the column using a pipette.[8]
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the packed surface.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a constant level of eluent above the silica to prevent the column from running dry.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 7-Bromo-1,2,3,4-tetrahydroquinoline.
-
References
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
- PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
- University of California, Los Angeles. (n.d.). Column chromatography.
- PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroquinoline.
- BYJU'S. (2020, July 22). Column chromatography.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- Irvine Valley College. (2012, August 7). 7 O Chem Column Chromatography (cc). YouTube.
- Royal Society of Chemistry. (2016, May 13). Column chromatography. YouTube.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. youtube.com [youtube.com]
Identifying common side products in tetrahydroquinoline synthesis.
Welcome to the technical support center for the synthesis of tetrahydroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Our focus is on providing practical, field-tested insights to help you optimize your reactions, minimize side products, and ensure the integrity of your results.
Introduction: The Challenge of Selectivity
The synthesis of tetrahydroquinolines, while conceptually straightforward, is often complicated by the formation of undesired side products. The reaction conditions required to construct the heterocyclic ring can also promote over-oxidation, polymerization, and other competing reactions. Understanding the mechanistic origins of these side products is paramount to developing effective strategies for their mitigation. This guide will dissect common issues associated with classical and modern synthetic routes, offering solutions grounded in chemical principles.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to resolve the problem.
Issue 1: My Skraup/Doebner-von Miller reaction is producing a significant amount of tar and polymeric material, resulting in low yields.
Question: I am attempting a Skraup synthesis and the reaction is extremely vigorous, leading to a black, tarry crude product that is difficult to purify. Similarly, my Doebner-von Miller reaction is plagued by the formation of polymeric solids. What is causing this and how can I improve my yield and product purity?
Answer: This is a classic and frequently encountered problem in these related syntheses. The root cause lies in the harsh, acidic conditions and the high reactivity of the intermediates.
-
Mechanistic Insight: In the Skraup synthesis, the dehydration of glycerol to acrolein is a key step. Acrolein, an α,β-unsaturated aldehyde, is highly susceptible to polymerization under strong acid catalysis.[1][2] Similarly, the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller synthesis are prone to self-condensation and polymerization.[1] The highly exothermic nature of the Skraup reaction can further accelerate these unwanted polymerization pathways.[1]
-
Preventative Measures & Protocol Adjustments:
-
Use of a Moderator (Skraup Synthesis): The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial for controlling the exothermicity of the Skraup reaction.[1][3] It is believed to act as an oxygen carrier, ensuring a smoother, less violent reaction and thereby reducing charring and tar formation.[1][2] Boric acid can also be employed for this purpose.[1]
-
Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is essential to manage the reaction exotherm.[1]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and then the exothermic phase should be carefully controlled.[1] Overheating is a primary driver of polymerization.[2]
-
Biphasic Reaction Medium (Doebner-von Miller): To circumvent the polymerization of the α,β-unsaturated carbonyl compound, employing a biphasic reaction medium can be highly effective. Sequestering the carbonyl compound in an organic phase can drastically reduce its self-condensation and lead to a significant increase in the yield of the desired tetrahydroquinoline.
-
-
Purification Strategy:
-
Steam Distillation: For the tarry crude product from a Skraup synthesis, steam distillation is the most effective purification method. The volatile quinoline derivative is carried over with the steam, leaving the non-volatile tar behind.[3] The crude mixture should be made alkaline before distillation.[3]
-
Issue 2: My reaction is yielding the fully aromatized quinoline instead of the desired tetrahydroquinoline.
Question: I am performing a synthesis that should yield a tetrahydroquinoline, but my analytical data (NMR, MS) indicates the major product is the corresponding quinoline. What is causing this over-oxidation?
Answer: The formation of quinoline as a major byproduct is a common issue and indicates that the reaction conditions are too oxidative or that a key reduction step is inefficient.
-
Mechanistic Insight: Tetrahydroquinolines can be readily oxidized to the more thermodynamically stable aromatic quinoline. This can occur via several pathways, depending on the specific synthesis. In catalytic hydrogenation reactions, for example, if the reduction of a dihydroquinoline intermediate is slow, it can be prone to oxidation.[4] Some synthetic methods may even involve an oxidative cyclization where the tetrahydroquinoline is an intermediate that can be further oxidized under the reaction conditions.[5]
-
Preventative Measures & Protocol Adjustments:
-
Choice of Solvent and Catalyst: In reductive cyclizations, the choice of solvent and catalyst is critical. For instance, in the reductive cyclization of 2-nitrochalcones, rapid reduction of the side chain double bond and the nitro group is essential to prevent the formation of quinoline byproducts.[4] Dichloromethane has been reported to afford better selectivity in some cases.[4]
-
Control of Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen can influence the product distribution. Lower pressures may lead to incomplete reduction and the formation of dihydroquinolines or quinolines, while higher pressures can favor the formation of the desired tetrahydroquinoline.[4]
-
Avoidance of Harsh Oxidants: In syntheses that do not rely on a final reductive step, ensure that no unintended oxidizing agents are present. Air (oxygen) can sometimes be sufficient to promote oxidation, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Issue 3: I am observing a mixture of regioisomers in my Combes synthesis.
Question: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a difficult-to-separate mixture of two regioisomeric tetrahydroquinolines. How can I control the regioselectivity of the cyclization?
Answer: The formation of regioisomers in the Combes synthesis is a well-documented challenge that arises from the two non-equivalent carbonyl groups of the β-diketone.
-
Mechanistic Insight: The Combes synthesis involves the condensation of an aniline with a β-diketone to form a β-amino enone intermediate, which then undergoes acid-catalyzed cyclization.[6][7] With an unsymmetrical β-diketone, the initial condensation can occur at either carbonyl group, and the subsequent cyclization onto the aromatic ring can also proceed in two different ways, leading to a mixture of products. The regioselectivity is influenced by a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone.[8]
-
Preventative Measures & Protocol Adjustments:
-
Substituent Effects: Increasing the steric bulk of one of the substituents on the β-diketone can direct the initial nucleophilic attack of the aniline to the less hindered carbonyl group, thereby favoring the formation of one regioisomer.[8]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can also influence the regioselectivity of the electrophilic aromatic annulation step.[8]
-
Catalyst and Reaction Conditions: While less commonly reported for tetrahydroquinoline synthesis specifically, the choice of acid catalyst and reaction temperature can sometimes influence the product ratio. A systematic screening of these parameters may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the common side products in a Friedländer synthesis, and how can they be avoided?
A1: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be susceptible to a few key side reactions:[9][10]
-
Aldol Condensation: The ketone reactant can undergo self-condensation under the basic or acidic conditions of the reaction. To minimize this, you can:
-
Poor Regioselectivity: When using an unsymmetrical ketone, a mixture of regioisomers can be formed. To address this:
-
Tar/Polymer Formation: At excessively high temperatures or with highly reactive starting materials, polymerization can occur. Using milder catalysts and solvents, and monitoring the reaction to avoid prolonged heating can mitigate this.[11]
Q2: In the Povarov reaction, what are von Miller adducts and how can their formation be suppressed?
A2: The Povarov reaction is a powerful three-component reaction to form tetrahydroquinolines. However, under certain conditions, it can be complicated by the formation of "von Miller adducts," which are four-component coupling products.[12]
-
Mechanistic Insight: The formation of these adducts suggests that the initial Povarov product can react further with the reaction components under the catalytic conditions.[12]
-
Mitigation Strategies: The formation of these side products is often sensitive to the specific Lewis or Brønsted acid catalyst used, as well as the reaction concentration and temperature. Careful optimization of these parameters is key. In some cases, it has been observed that the von Miller adducts can be converted back to the Povarov products under acidic conditions, suggesting an equilibrium that can potentially be shifted.[12]
Q3: How can I effectively purify my tetrahydroquinoline from polymeric byproducts?
A3: The removal of high molecular weight polymeric material can be challenging. Here are a few strategies:
-
Precipitation/Trituration: If the desired tetrahydroquinoline is soluble in a particular solvent while the polymer is not, you can attempt to dissolve the crude product and filter off the insoluble polymer. Alternatively, triturating the crude mixture with a suitable solvent may selectively dissolve the product.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. The non-polar to moderately polar tetrahydroquinoline will typically elute, while the highly polar or insoluble polymer will remain at the top of the column.
-
Solid-Phase Extraction (SPE): For smaller scale purifications, SPE can be an efficient method to separate the product from polymeric impurities.
Summary Table of Common Side Products and Preventative Measures
| Synthetic Method | Common Side Product(s) | Mechanistic Cause | Preventative Measures |
| Skraup Synthesis | Tar, Polymeric material | Acid-catalyzed polymerization of acrolein | Use of moderators (e.g., FeSO₄), controlled reagent addition, temperature control.[1][3] |
| Doebner-von Miller | Polymeric material | Acid-catalyzed polymerization of α,β-unsaturated carbonyls | Use of a biphasic reaction medium, slow addition of reactants.[1] |
| Friedländer Annulation | Aldol condensation products, Regioisomers | Self-condensation of ketone, reaction at non-equivalent carbonyls | Milder reaction conditions, use of imine analogs, catalysts promoting regioselectivity.[10][11] |
| Combes Synthesis | Regioisomers | Reaction with unsymmetrical β-diketones | Judicious choice of substituents on reactants to exploit steric and electronic effects.[8] |
| Povarov Reaction | von Miller adducts (four-component coupling) | Further reaction of the initial Povarov product | Optimization of catalyst, concentration, and temperature.[12] |
| General/Multiple Methods | Quinolines (over-oxidation) | Oxidation of the tetrahydroquinoline ring | Careful selection of reagents and conditions to avoid excessive oxidation, control of hydrogen pressure in reductions.[4] |
| General/Multiple Methods | Incomplete cyclization | Insufficient reaction time/temperature, sterically hindered substrates | Optimization of reaction conditions (time, temperature, catalyst), use of more active catalysts.[4] |
Experimental Protocol: Minimizing Tar Formation in the Skraup Synthesis of Quinoline
This protocol provides a detailed, step-by-step methodology for the synthesis of quinoline, incorporating best practices to mitigate tar formation.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (oxidizing agent, if required by the specific substrate)
-
Sodium Hydroxide solution
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure efficient magnetic or mechanical stirring.
-
Charge Reactants: To the flask, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.
-
Controlled Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid dropwise from the dropping funnel. Maintain the temperature below 100 °C during the addition.
-
Initiation and Reflux: After the addition of sulfuric acid is complete, gently heat the mixture. The reaction is highly exothermic and will likely become self-sustaining. Be prepared to remove the heating source and apply cooling if the reaction becomes too vigorous. Once the initial exotherm subsides, heat the mixture to reflux for the recommended time (typically several hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully dilute with water and then make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Purification by Steam Distillation: Set up the apparatus for steam distillation. Pass steam through the alkaline mixture. The quinoline will co-distill with the water. Collect the distillate until it is no longer cloudy.
-
Extraction and Drying: Extract the quinoline from the aqueous distillate with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified quinoline.
Visualization of a Common Side Reaction Pathway
The following diagram illustrates the over-oxidation of a tetrahydroquinoline intermediate to a quinoline, a common side reaction pathway.
Caption: Pathway of over-oxidation from tetrahydroquinoline to quinoline.
This guide provides a foundational understanding of the common side products in tetrahydroquinoline synthesis and practical strategies for their control. Successful synthesis relies on a combination of careful planning, optimization of reaction conditions, and robust purification techniques.
References
- ResearchGate. (n.d.). Proposed mechanistic pathways for formation of tetrahydroquinoline and quinoline products. [Link]
- Söderberg, B. C. G. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 6832-6870. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Stevenson, P. J., He, P., & Daly, B. (2014). Convergence of products from Povarov and von Miller reactions: approaches to helquinoline. Tetrahedron, 70(40), 7350-7357. [Link]
- Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
- Domingo, L. R., Aurell, M. J., Sáez, J. A., & Mekelleche, S. M. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(64), 34041-34050. [Link]
- Wikipedia. (n.d.). Povarov reaction. [Link]
- Wikipedia. (n.d.). Friedländer synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. iipseries.org [iipseries.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
Navigating the Stability Landscape of 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: A Technical Guide
Welcome to the technical support center for 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. Given the limited availability of specific stability data for this molecule in peer-reviewed literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust framework for your experimental design and troubleshooting. We will explore potential degradation pathways, recommend storage conditions, and provide protocols for establishing a comprehensive stability profile.
Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common queries regarding the day-to-day handling and storage of this compound to ensure its integrity.
Q1: What are the recommended storage conditions for this compound?
A1: Based on safety data sheets for the free base and related halogenated tetrahydroquinolines, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To minimize potential degradation, protection from light and atmospheric moisture is crucial. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable, particularly for the free base which is more susceptible to oxidation.
Q2: Is this compound sensitive to light?
Q3: What are the likely degradation pathways for this compound under experimental stress conditions?
A3: The structure of this compound suggests several potential degradation pathways under forced degradation conditions:
-
Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding quinoline, as well as other oxidized species like 3,4-dihydroquinolones.[7] This is often the most significant degradation pathway for this class of compounds.
-
Photodegradation: As mentioned, cleavage of the C-Br bond and subsequent reactions are a primary concern under photolytic stress.[4][8]
-
Thermal Degradation: While specific data is lacking, thermal stress can potentially lead to the elimination of HBr or other fragmentation pathways, especially at elevated temperatures.
-
Hydrolysis: The hydrochloride salt is generally stable to hydrolysis. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation could be forced. The ether linkage, if present in a related analogue, would be a primary site for hydrolysis. For the titled compound, the aromatic ring's integrity under hydrolytic stress is expected to be high.
Troubleshooting Guide for Stability Studies
This section provides practical advice for identifying and resolving common issues encountered during the stability assessment of this compound.
Q4: I am observing multiple unknown peaks in my HPLC analysis of a stressed sample. How can I identify if they are degradants?
A4: The appearance of new peaks in the chromatogram of a stressed sample that are absent in the unstressed control is a strong indication of degradation. To confirm, you can employ a photodiode array (PDA) detector to compare the UV spectra of the new peaks with the parent compound. Degradants originating from the parent molecule will often retain a similar chromophore and thus exhibit a comparable, albeit sometimes shifted, UV spectrum. For definitive identification, LC-MS/MS is the recommended technique to obtain molecular weight and fragmentation data for structural elucidation.
Q5: My mass balance in the forced degradation study is below 95%. What could be the reasons?
A5: A low mass balance can be attributed to several factors:
-
Formation of non-UV active degradants: Some degradation pathways may lead to products that do not absorb at the analytical wavelength. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help in detecting such compounds.
-
Volatile degradants: Small molecular weight fragments formed during degradation might be too volatile to be retained on the HPLC column.
-
Adsorption of degradants: Highly polar or charged degradants may irreversibly adsorb to the column stationary phase or vials.
-
Incomplete elution: Some degradants might not elute from the column under the current chromatographic conditions. A gradient with a stronger organic phase or a different stationary phase might be necessary.
Q6: I am struggling to achieve baseline separation between the parent peak and a major degradant. What are my options?
A6: Achieving adequate separation is critical for a stability-indicating method.[9][10] Consider the following strategies:
-
Optimize the mobile phase: Systematically vary the organic solvent composition, pH, and buffer concentration. A change in pH can significantly alter the retention of ionizable compounds.
-
Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can provide the necessary resolution.
-
Adjust the temperature: Column temperature affects retention times and selectivity. A systematic study of temperature effects can sometimes resolve co-eluting peaks.
Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the compound in solution (in a transparent container) and in the solid state to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
For all conditions, prepare a control sample stored under ambient conditions. Analyze all samples by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Optimization:
-
Inject a mixture of the stressed samples to evaluate the separation of all generated degradants from the parent peak and from each other.
-
Adjust the gradient slope, mobile phase pH (if using a buffer), and organic solvent (e.g., methanol instead of acetonitrile) to achieve a resolution of >1.5 for all critical peak pairs.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 80°C | 24 h | Minimal degradation expected | - |
| Basic Hydrolysis | 0.1 M NaOH, 80°C | 24 h | Minimal degradation expected | - |
| Oxidation | 3% H₂O₂, RT | 24 h | Oxidation of the tetrahydroquinoline ring | 7-Bromoquinoline, hydroxylated derivatives |
| Thermal | 105°C (solid) | 48 h | Dehydrobromination, aromatization | 7-Bromoquinoline |
| Photolytic | UV (254 nm) & Visible | As per ICH Q1B | C-Br bond cleavage, aromatization | Debrominated tetrahydroquinoline, 7-Bromoquinoline |
Visualizations
Caption: Predicted degradation pathways for 7-Bromo-1,2,3,4-tetrahydroquinoline HCl.
Caption: Workflow for conducting forced degradation studies.
References
- Fisher Scientific Safety Data Sheet for 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- Cu-Catalyzed Hydrodehalogenation of Brominated Arom
- Agilent Technologies Troubleshooting Guide
- Stability-Indicating RP-HPLC Method: Topics by Science.gov
- Hydroxyquinol pathway for microbial degradation of halogenated arom
- Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chrom
- Cu-Catalyzed Hydrodehalogenation of Brominated Arom
- Safety Data Sheet for 1,2,3,4-Tetrahydroisoquinoline
- Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools
- Effect of bromine substituent on optical properties of aryl compounds
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline SDS
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline AldrichCPR - Sigma-Aldrich
- Stability-Indicating HPLC Method Development - W
- Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
- Buy 7-bromo-1,2,3,4-tetrahydroisoquinoline
- Pharmaceutical Transformation Products Formed by Ozonation—Does Degrad
- This compound | Tetrahedron
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
- Journal of Medicinal Chemistry - ACS Public
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD
- 7-bromo-1,2,3,4-tetrahydro-quinoline hydrochloride - ChemicalBook
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem
- 7-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN - PubChem
- Thermodynamics of tetrahydroquinoline oxidation. The detailed...
- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed
- Progress in the Chemistry of Tetrahydroquinolines - PubMed
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central
- Troubleshooting 101: Some Essential Principles of Effective Troubleshooting
- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar
- Photodegradation of halogenated organic disinfection by-products: Decomposition and reform
- Persistent degradation products of halogenated refrigerants and blowing agents in the environment: type, environmental concentrations, and fate with particular regard to new halogenated substitutes with low global warming potential | Umweltbundesamt
- “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIM
- Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - Semantic Scholar
- 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Chemical Properties - ChemicalBook
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Technical Support Center: Preventing Decomposition of the 7-Bromo Substituent
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet critical challenge in organic synthesis: preventing the decomposition of the 7-bromo substituent. The stability of this functional group is paramount for the successful synthesis of complex molecules, particularly in the development of novel therapeutics and advanced materials.[1][2]
This resource offers full editorial control to provide a logical and intuitive user experience. It is structured to deliver not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of compounds containing a 7-bromo substituent.
Q1: What makes the 7-bromo substituent prone to decomposition?
The carbon-bromine (C-Br) bond on an aromatic ring, such as in 7-bromoindole, is susceptible to cleavage under various conditions.[3] The primary decomposition pathway is reductive dehalogenation , where the bromine atom is replaced by a hydrogen atom.[4][5] This process can be initiated or catalyzed by several factors commonly encountered in synthetic chemistry.
Q2: What are the most common causes of 7-bromo substituent decomposition?
Several factors can trigger the undesired removal of the 7-bromo group:
-
Catalytic Hydrogenation: The use of catalysts like palladium on carbon (Pd/C) with a hydrogen source is a well-known method for reductive dehalogenation.[4][5][6] While often intentional, accidental exposure to these conditions can lead to loss of the bromo substituent.
-
Presence of Reducing Agents: Strong reducing agents, or even milder ones under certain conditions (e.g., elevated temperatures), can cause debromination.[7]
-
Photochemical Decomposition: Exposure to ultraviolet (UVA) light, especially in the presence of a hydrogen donor like methanol, can induce a radical chain reaction leading to dehalogenation.[8]
-
Extreme pH Conditions: Both highly acidic and highly basic conditions can affect the stability of the molecule as a whole, potentially leading to decomposition pathways that include the loss of the bromo group.[9][10][11][12]
-
Certain Metal Catalysts: While many cross-coupling reactions utilize the C-Br bond, some transition metal catalysts, particularly copper-based ones in the presence of a reductant, can promote hydrodebromination.[3]
Q3: How can I detect if my 7-bromo substituted compound is decomposing?
Regular analytical monitoring is crucial. The most common techniques include:
-
Thin Layer Chromatography (TLC): A simple and rapid method to check for the appearance of new, typically less polar, spots corresponding to the debrominated product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your compound and the emergence of degradation products.
-
Mass Spectrometry (MS): Can confirm the loss of bromine by identifying the molecular weight of the debrominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can show the disappearance of signals associated with the bromo-substituted ring and the appearance of new signals corresponding to the protonated ring.
Q4: Are there general storage recommendations to ensure the stability of 7-bromo compounds?
Yes, proper storage is essential. For a compound like 7-bromoindole, which is noted to be light-sensitive, the following precautions should be taken[1]:
-
Store in amber vials or protect from light: This minimizes the risk of photochemical decomposition.[1]
-
Store at reduced temperatures: For 7-bromoindole, storage at 0-8 °C is recommended to maintain its integrity.[2]
-
Store under an inert atmosphere (e.g., argon or nitrogen): This is particularly important if the compound is sensitive to oxidation or if residual catalysts that could promote decomposition are present.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: Loss of the 7-bromo substituent during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).
-
Probable Cause: The primary cause is often the formation of a palladium hydride (Pd-H) species, which can act as a reducing agent and lead to competitive reductive dehalogenation of your starting material or product. This can be exacerbated by certain reaction conditions.
-
Solutions:
-
Choice of Ligand and Base: The selection of appropriate ligands and bases is critical. Some ligands are better at promoting the desired cross-coupling pathway over the reductive dehalogenation pathway. The choice of base can also influence the formation of Pd-H species.
-
Control of Reaction Temperature: Lowering the reaction temperature can often slow down the rate of reductive dehalogenation more significantly than the cross-coupling reaction.[7]
-
Use of Additives: In some cases, additives can be used to scavenge the Pd-H species.
-
Alternative Catalytic Systems: Consider using catalytic systems that are less prone to forming hydride species.
-
Problem 2: Gradual decomposition of the 7-bromo compound observed in solution during workup or purification.
-
Probable Cause: If the compound has been exposed to light, photochemical degradation is a likely culprit, especially if solvents like methanol are used.[8] Alternatively, residual reagents from a previous step, such as a mild reducing agent or a catalytic amount of a transition metal, could be causing slow decomposition.
-
Solutions:
-
Minimize Light Exposure: Conduct workup and purification steps in a fume hood with the sash down or with the lights turned off. Use amber glassware to protect the sample.
-
Thorough Quenching and Washing: Ensure that all reactive reagents from the preceding step are thoroughly quenched and removed during the aqueous workup.
-
pH Control: Maintain a neutral pH during workup and purification, as extreme pH levels can promote degradation.[9][11]
-
Problem 3: Unexpected debromination during a reaction that does not involve a typical reducing agent or catalyst.
-
Probable Cause: This can be due to a number of less obvious factors:
-
Trace Metal Impurities: Impurities in reagents or solvents can sometimes catalyze decomposition.
-
Radical Reactions: The reaction conditions may be inadvertently generating radical species that can lead to dehalogenation.
-
Thermal Instability: At elevated temperatures, some molecules can undergo thermal decomposition, which may involve the loss of the bromo substituent.[13]
-
-
Solutions:
-
Use High-Purity Reagents and Solvents: This minimizes the risk of trace metal catalysis.
-
Include Radical Inhibitors: If a radical mechanism is suspected, the addition of a radical scavenger like BHT (butylated hydroxytoluene) could prevent decomposition.
-
Optimize Reaction Temperature: Screen lower reaction temperatures to see if the decomposition can be avoided.
-
III. Experimental Protocols & Methodologies
To provide practical guidance, this section details a key experimental workflow.
Protocol: Selective Reduction of a Functional Group in the Presence of a 7-Bromo Substituent
This protocol describes the selective reduction of a nitro group without affecting a nearby 7-bromo substituent, a common challenge in multi-step synthesis.
Objective: To selectively reduce a nitro group to an amine while preserving the 7-bromo substituent.
Methodology: Catalytic hydrogenation with palladium on carbon is a common method for nitro group reduction, but it can also cleave the C-Br bond.[4] Selective reduction can often be achieved under neutral conditions with careful control of the catalyst loading and reaction time.[4][5]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 7-bromo-nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 0.5-2 mol%).[4]
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a Parr shaker) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. The reaction is complete when the starting material is consumed. Avoid prolonged reaction times to minimize the risk of debromination.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting amine by column chromatography or recrystallization.
Data Summary Table:
| Substrate Example | Catalyst Loading (mol%) | Reaction Time (h) | Yield of Aminated Product (%) | Debromination (%) | Reference |
| 4-Bromo-2-nitrobenzoic acid | 0.82 | 2 | 92 | <1 | [4] |
| 4-Bromo-2-nitrotoluene | 1.0 | 3 | 95 | <2 | [5] |
IV. Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for 7-Bromo Substituent Decomposition
This diagram outlines a logical decision-making process for identifying and resolving the root cause of decomposition.
Caption: A troubleshooting flowchart for diagnosing the cause of 7-bromo substituent decomposition.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the competition between the desired cross-coupling reaction and the undesired reductive dehalogenation.
Caption: Competing pathways in palladium-catalyzed reactions of 7-bromo substituted compounds.
V. References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Bartoš, M., et al. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 8(11), 536. [Link]
-
Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 27-39. [Link]
-
Hangzhou Sage Chemical Co., Ltd. (n.d.). Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide. [Link]
-
Lipshutz, B. H., et al. (2012). Reductions of aryl bromides in water at room temperature. Organic Letters, 14(17), 4422-4425. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, (2), 217-220. [Link]
-
Mendoza, A. (1994). Process for the catalytic debromination of halogenated monocyclic aromatic compounds. Google Patents.
-
Elhage, A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9843-9851. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF. [Link]
-
Semantic Scholar. (n.d.). Dehalogenation of aromatics by nucleophilic aromatic substitution. [Link]
-
Li, Y., et al. (2020). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis, 10(15), 8436-8444. [Link]
-
ResearchGate. (n.d.). The theoretical distribution of the equivalent bromine species on pH. [Link]
-
Golding, T. M., et al. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Omega. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
-
Wang, Z., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Glass, R. S., et al. (1998). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry, 63(21), 7434-7441. [Link]
-
Goforth, A. M., et al. (2015). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Inorganic Chemistry, 54(17), 8347-8357. [Link]
-
EMA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
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Validation & Comparative
Introduction: The Quinoline Scaffold and the Strategic Role of 7-Bromo-1,2,3,4-tetrahydroquinoline
An In-Depth Comparative Guide to 7-Bromo-1,2,3,4-tetrahydroquinoline and its Analogs for Drug Discovery Professionals
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2] These compounds exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] Within this large family, the 1,2,3,4-tetrahydroquinoline (THQ) nucleus is of particular interest. The saturation of the pyridine ring introduces a three-dimensional geometry and increases metabolic stability compared to its aromatic quinoline counterpart, making it a privileged scaffold in modern drug design.[5][6]
This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-1,2,3,4-tetrahydroquinoline . We will provide an in-depth comparison of this compound with other key quinoline derivatives to elucidate the distinct roles of the saturated ring and the bromo-substituent. By examining its physicochemical properties, synthesis, reactivity, and biological activity against relevant alternatives, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this versatile building block in their research endeavors.
Comparative Physicochemical Properties
The biological fate and efficacy of a drug candidate are fundamentally tied to its physicochemical properties. The introduction of a bromine atom and the saturation of one ring significantly alter the characteristics of the parent quinoline molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Key Features |
| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 1.9 | Parent saturated scaffold; flexible. |
| 7-Bromo-1,2,3,4-tetrahydroquinoline | C₉H₁₀BrN | 212.09 | 2.7 | Increased lipophilicity and molecular weight; bromine provides a reactive handle for further synthesis.[7] |
| Quinoline | C₉H₇N | 129.16 | 2.0 | Fully aromatic, planar parent scaffold. |
| 7-Bromoquinoline | C₉H₆BrN | 208.06 | 2.8 | Aromatic analog; bromine enhances lipophilicity. |
| 7-Chloro-1,2,3,4-tetrahydroquinoline | C₉H₁₀ClN | 167.63 | 2.4 | Chloro-analog; less lipophilic and reactive than the bromo-derivative. |
Data sourced from PubChem where available.
The bromine atom at the 7-position significantly increases both the molecular weight and the lipophilicity (as indicated by the higher predicted XLogP3 value) of the tetrahydroquinoline core. This enhanced lipophilicity can improve membrane permeability, a critical factor for reaching intracellular targets. However, it can also impact solubility and metabolic clearance, representing a key optimization challenge in drug design. The bromine atom is also an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making 7-bromo-1,2,3,4-tetrahydroquinoline a versatile intermediate for creating diverse chemical libraries.[8]
Synthesis and Reactivity: A Comparative Overview
The synthesis of quinoline derivatives can be achieved through various classic named reactions, such as the Skraup, Friedlander, and Combes syntheses.[9] However, the preparation of the THQ scaffold and its specific bromination requires a distinct strategic approach.
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
A common and efficient method for synthesizing the THQ core involves the cyclization of N-substituted anilines. Domino reactions, which combine multiple transformations in a single operation, are particularly effective for building this scaffold with high atom economy.[5]
Workflow: Regioselective Bromination
The introduction of bromine onto the THQ scaffold is a critical step that dictates the final properties of the molecule. The straightforward bromination of 1,2,3,4-tetrahydroquinoline allows for the preparation of various bromo-derivatives.[8] The position of bromination is influenced by the directing effects of the amine group and the reaction conditions.
Causality in Synthesis: The choice of brominating agent and solvent is critical for controlling regioselectivity. For instance, using molecular bromine in a non-polar solvent often leads to a mixture of products, while N-bromosuccinimide (NBS) can offer milder conditions and different selectivity. The synthesis of 7-bromo-THQ specifically may require a multi-step process involving protection of the amine, directed bromination, and subsequent deprotection to achieve high yields of the desired isomer over the more electronically favored 6-bromo isomer.
Comparative Biological and Pharmacological Activities
The true value of 7-bromo-1,2,3,4-tetrahydroquinoline is revealed when its biological activity is compared to structurally related compounds. The primary area where brominated quinolines have shown significant promise is in oncology.[8][10]
Comparison 1: The Role of the Saturated Ring (THQ vs. Aromatic Quinoline)
-
7-Bromo-1,2,3,4-tetrahydroquinoline vs. 7-Bromoquinoline: The saturated ring of the THQ derivative imparts conformational flexibility, allowing it to adapt to the three-dimensional topology of protein binding pockets more effectively than its rigid, planar aromatic counterpart. This flexibility can be crucial for enzyme inhibition. Furthermore, the THQ scaffold generally has improved metabolic stability and pharmacokinetic properties compared to the quinoline core, which can be more susceptible to oxidative metabolism.[6]
Comparison 2: The Impact of the Bromo-Substituent
-
7-Bromo-THQ vs. Unsubstituted THQ: The introduction of a bromine atom is a well-established strategy for enhancing the potency of bioactive molecules.[11] In the context of anticancer activity, the lipophilic bromine atom can enhance cell membrane penetration and facilitate interactions with hydrophobic pockets in target proteins. Studies on various quinoline derivatives have consistently shown that bromination significantly increases antiproliferative activity compared to the unsubstituted parent compounds.[11][12]
Comparison 3: The Criticality of Bromine's Position
-
7-Bromo-THQ vs. Other Bromo-Isomers (e.g., 6-Bromo, 8-Bromo): The position of the halogen has a profound impact on biological activity. Structure-activity relationship (SAR) studies on brominated 8-hydroxyquinolines, for example, have shown that 5,7-dibromo substitution leads to potent anticancer effects, while other substitution patterns are less effective.[8][12] This highlights that the electronic and steric effects of the bromine atom at the 7-position create a specific interaction profile with biological targets that is not replicated by isomers.
The diagram below illustrates the logical flow of these structure-activity relationships.
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- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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A Comparative Guide for Senior Scientists: 7-Bromo-1,2,3,4-tetrahydroquinoline vs. 7-Bromo-1,2,3,4-tetrahydroisoquinoline
An In-Depth Analysis of Structural Isomers in Medicinal Chemistry
For the discerning researcher in drug development and synthetic chemistry, the selection of a core scaffold is a decision of paramount importance. Subtle structural variations can lead to profound differences in physicochemical properties, reactivity, and biological activity. This guide provides a detailed, data-supported comparison of two closely related but distinct heterocyclic building blocks: 7-Bromo-1,2,3,4-tetrahydroquinoline and 7-Bromo-1,2,3,4-tetrahydroisoquinoline. As structural isomers, they share the same molecular formula, but the placement of the nitrogen atom within the heterocyclic ring dictates their unique chemical personalities and, consequently, their utility in research and development.
Structural and Physicochemical Distinction
The fundamental difference between these two compounds lies in the position of the nitrogen atom relative to the fused benzene ring. In 7-Bromo-1,2,3,4-tetrahydroquinoline, the nitrogen is at position 1, directly bonded to the aromatic ring, making it an aniline-type structure. In contrast, the nitrogen in 7-Bromo-1,2,3,4-tetrahydroisoquinoline is at position 2, rendering it a benzylamine-type structure. This seemingly minor shift has significant implications for the molecule's electronics, geometry, and potential for intermolecular interactions.
Caption: Chemical structures of the two isomeric compounds.
This core structural variance directly influences their physicochemical properties, which are critical for predicting behavior in both reaction vessels and biological systems.
| Property | 7-Bromo-1,2,3,4-tetrahydroquinoline | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Reference(s) |
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroquinoline | 7-bromo-1,2,3,4-tetrahydroisoquinoline | [1][2] |
| Molecular Formula | C₉H₁₀BrN | C₉H₁₀BrN | [1][2] |
| Molecular Weight | 212.09 g/mol | 212.09 g/mol | [1][2][3][4] |
| CAS Number | 114744-51-3 | 17680-55-6 | [1][2][3] |
| Melting Point | Not consistently reported | 32-35 °C | [3][5] |
| Boiling Point | Not available | 282.9±40.0 °C (Predicted) | [5] |
| Water Solubility | Insoluble (Predicted) | Insoluble in water | [5] |
| Physical Form | Solid (form not specified) | White to yellow solid or liquid | [6] |
| SMILES | C1CC2=C(C=C(C=C2)Br)NC1 | C1CNCC2=C1C=CC(=C2)Br | [1][2] |
Comparative Reactivity and Synthesis
The differing electronic environments of the nitrogen atoms are the primary drivers of their distinct chemical reactivity.
-
7-Bromo-1,2,3,4-tetrahydroquinoline: The nitrogen lone pair can be delocalized into the aromatic ring, reducing its basicity and nucleophilicity compared to a typical secondary amine. This aniline-like character makes it less reactive in N-alkylation and N-acylation reactions. However, this electronic communication also influences the reactivity of the aromatic ring, including the carbon-bromine bond.
-
7-Bromo-1,2,3,4-tetrahydroisoquinoline: The nitrogen is insulated from the aromatic ring by a methylene group. It behaves as a typical secondary benzylamine, exhibiting greater basicity and nucleophilicity. It readily undergoes reactions at the nitrogen center. The bromine at the 7-position is primarily activated for nucleophilic aromatic substitution or cross-coupling reactions, with its reactivity being less influenced by the nitrogen atom compared to its quinoline isomer.
These differences in reactivity are mirrored in their synthetic routes.
Caption: Generalized synthetic workflows for the two scaffolds.
The synthesis of the tetrahydroisoquinoline core often employs the robust and well-documented Pictet-Spengler condensation, a reaction between a β-arylethylamine and an aldehyde or ketone.[7][8] In contrast, tetrahydroquinolines can be synthesized through various methods, including the reduction of the corresponding quinoline or via cyclization strategies like the Doebner-von Miller reaction followed by reduction.
Spectroscopic Signatures
While sharing the same mass, their fragmentation patterns in mass spectrometry and chemical shifts in NMR spectroscopy would be distinct, providing clear methods for differentiation.
-
¹H NMR: For the tetrahydroisoquinoline, the protons on the carbons adjacent to the nitrogen (C1 and C3) would appear as distinct multiplets in the aliphatic region. For the tetrahydroquinoline, the N-H proton's chemical shift would be further downfield due to its proximity to the aromatic ring, and the protons on the C2 carbon would show a characteristic splitting pattern influenced by both the adjacent CH₂ group and the N-H proton.
-
¹³C NMR: The chemical shift of the aromatic carbons would be different due to the varying electronic influence of the heteroatom's position.
-
Mass Spectrometry: The primary fragmentation pathway for the tetrahydroisoquinoline scaffold often involves a retro-Diels-Alder reaction. The tetrahydroquinoline isomer would likely exhibit a different fragmentation pattern, potentially involving the loss of ethylene from the saturated ring.
Spectroscopic data for 7-Bromo-1,2,3,4-tetrahydroisoquinoline is available, confirming its structure through ¹H NMR, IR, and MS analysis.[9]
Biological Activity and Drug Discovery Potential
Both tetrahydroquinoline and tetrahydroisoquinoline scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of biologically active compounds and approved drugs.[7][8][10][11]
-
Tetrahydroisoquinoline Derivatives: This scaffold is renowned for its presence in natural alkaloids and its diverse pharmacological activities.[8][11] Derivatives have shown potential as anticancer, antimicrobial, antioxidant, and neuroprotective agents.[12][13] The structural motif is a key component in drugs like the ACE inhibitor Quinapril.[14] The nitrogen atom at position 2 is often crucial for forming key hydrogen bonds or salt bridges with biological targets.
-
Tetrahydroquinoline Derivatives: This core is also a versatile scaffold for developing therapeutic agents.[10] Substituted tetrahydroquinolines have demonstrated significant potential as anticancer, anti-inflammatory, and antibacterial agents.[15][16] The placement of the nitrogen at the 1-position allows it to act as a hydrogen bond donor while being part of a more rigid, planar system fused to the aromatic ring, which can be advantageous for specific receptor interactions.
The bromine atom at the 7-position in both molecules serves as a critical functional handle. It enhances lipophilicity, which can improve membrane permeability, and provides a reactive site for late-stage functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
Caption: The role of key structural features in target binding.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the utility of the bromo-substituent as a synthetic handle, the following protocol outlines a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating C-C bonds. This protocol is representative for either isomer, with minor optimization of conditions potentially required.
Objective: To couple an arylboronic acid to the 7-position of the bromo-tetrahydro(iso)quinoline scaffold.
Materials:
-
7-Bromo-1,2,3,4-tetrahydro(iso)quinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the 7-bromo-tetrahydro(iso)quinoline, arylboronic acid, and base. The use of an inert atmosphere (Nitrogen or Argon) is critical, as the palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.
-
Solvent and Degassing: Add the solvent mixture. Degas the solution thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen, which can deactivate the catalyst and lead to side reactions like homocoupling of the boronic acid.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous wash removes the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product. The choice of eluent system will depend on the polarity of the product.
This self-validating protocol includes checks (inert atmosphere, degassing) to ensure the integrity of the catalytic system, leading to reproducible and high-yield results.
Conclusion
While 7-Bromo-1,2,3,4-tetrahydroquinoline and 7-Bromo-1,2,3,4-tetrahydroisoquinoline are structural isomers with identical molecular formulas, their chemical and biological profiles are distinct.
-
Choose 7-Bromo-1,2,3,4-tetrahydroisoquinoline for:
-
Applications requiring a more basic, nucleophilic nitrogen (secondary benzylamine character).
-
Building on well-established synthetic routes like the Pictet-Spengler reaction.
-
Scaffolds where the nitrogen's interaction is spatially removed from the aromatic plane.
-
-
Choose 7-Bromo-1,2,3,4-tetrahydroquinoline for:
-
Applications where a less basic, aniline-type nitrogen is preferred.
-
Creating more rigid structures where the N-H vector is directly linked to the aromatic system.
-
Exploring SAR where electronic delocalization between the nitrogen and the aromatic ring is a desired feature.
-
The selection between these two valuable building blocks should be a deliberate choice, guided by a thorough understanding of their inherent properties and the specific requirements of the synthetic target or biological hypothesis. Both compounds offer a brominated handle for extensive diversification, ensuring their continued relevance in the toolkit of drug discovery professionals.
References
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- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021.
- PubChemLite. 7-bromo-1,2,3,4-tetrahydroisoquinoline (C9H10BrN).
- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
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- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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The Impact of Bromine Substitution on the Biological Activity of Tetrahydroisoquinoline Isomers: A Comparative Guide for Researchers
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] The strategic introduction of halogen atoms, particularly bromine, onto the THIQ core can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, can dramatically alter the pharmacological profile, leading to enhanced potency, selectivity, and novel mechanisms of action.[2]
This guide provides a comprehensive comparison of the biological activities of different brominated THIQ isomers, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodological insights. We will delve into the structure-activity relationships (SAR) that govern the differential effects of bromine substitution at various positions on the THIQ nucleus, with a focus on their anticancer properties and interactions with key neurological targets such as dopamine and serotonin receptors.
Anticancer Activity: Positional Isomerism Dictates Cytotoxicity
The position of the bromine atom on the THIQ scaffold plays a critical role in determining the anticancer efficacy of these compounds. While direct comparative studies on simple brominated THIQ isomers are not extensively documented in publicly available literature, SAR studies on related quinoline and quinazoline derivatives provide valuable insights into the influence of bromine's location on cytotoxicity.
For instance, studies on brominated quinazoline derivatives have shown that the substitution pattern significantly impacts their antiproliferative activity.[3] One study highlighted that a derivative with an aliphatic linker at the SH group of a 6-bromo-quinazoline-4(3H)-one (compound 8a) exhibited the most potent anticancer effects against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively.[3] This suggests that the electronic and steric effects of the bromine at the 6-position, in combination with other substituents, are crucial for its cytotoxic activity.
Furthermore, research on highly brominated quinolines has demonstrated that multiple bromine substitutions can lead to potent anticancer agents.[2] For example, a 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline derivative (compound 11) showed significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with IC50 values ranging from 5.45–9.6 μg/mL.[2] This underscores the importance of the number and position of bromine atoms in modulating anticancer potency.
Table 1: Comparative Anticancer Activity of Selected Brominated Quinolone and Quinazoline Derivatives
| Compound/Isomer | Cancer Cell Line | IC50 Value | Reference |
| 6-bromo-quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 µM | [3] |
| 6-bromo-quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 µM | [3] |
| 5,7-dibromo-quinoline derivative (11) | C6 (Glioma) | 5.45 µg/mL | [2] |
| 5,7-dibromo-quinoline derivative (11) | HeLa (Cervical) | 9.6 µg/mL | [2] |
| 5,7-dibromo-quinoline derivative (11) | HT29 (Colon) | 5.45 µg/mL | [2] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds.
Workflow for MTT Assay
Caption: Workflow for determining the in vitro anticancer activity of brominated THIQ isomers using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and seed them into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare stock solutions of the brominated THIQ isomers in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each isomer.
-
Neurological Activity: Modulation of Dopamine and Serotonin Receptors
Brominated THIQs have shown significant potential as modulators of dopamine and serotonin receptors, which are crucial targets in the treatment of various neurological and psychiatric disorders. The position of the bromine atom can influence the affinity and selectivity of these compounds for different receptor subtypes.
Dopamine Receptor Affinity
While direct comparative data for simple brominated THIQ isomers is limited, a study on a more complex derivative, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ), demonstrated its activity at dopamine receptors. This compound displayed a nanomolar affinity for the D4 receptor (Ki = 13.8 nM) and acted as a partial agonist at the D2 receptor with an EC50 value of 2.9 µM.[2] This indicates that the presence of a bromine atom on a benzyl substituent at the 1-position of the THIQ core contributes to potent dopamine receptor interactions.
Further research into a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives revealed that these compounds generally displayed strong affinity and selectivity for the D3 receptor over D1 and D2 receptors.[4][5] Although these compounds were not brominated on the THIQ core, the study highlights the importance of the substitution pattern on the aromatic ring of the THIQ nucleus for dopamine receptor affinity and selectivity. It is plausible that the introduction of a bromine atom at positions such as 6, 7, or 8 would significantly modulate the electronic properties of the aromatic ring, thereby altering the binding affinity for different dopamine receptor subtypes.
Signaling Pathway of D2 Dopamine Receptor
Caption: Simplified signaling pathway of the D2 dopamine receptor, a target for some brominated THIQ derivatives.
Serotonin Receptor Affinity
The serotonin receptor family, particularly the 5-HT2A receptor, is another important target for THIQ derivatives. The introduction of bromine can modulate the affinity and selectivity for these receptors. A study on aplysinopsin derivatives, which contain an indole moiety that can be considered structurally related to the aromatic part of THIQ, found that 6-bromo substitution favored interactions with 5-HT2C over 5-HT2A receptors.[6] This suggests that a bromine atom at the 6-position of the THIQ core could similarly influence selectivity between these two closely related serotonin receptor subtypes.
The affinity of brominated compounds for serotonin receptors is an active area of research. For instance, in a series of coumarin derivatives, a compound bearing a bromo-substituent in the ortho position of a piperazine phenyl ring was identified as a potent antagonist of 5-HT1A receptors.[7] This further supports the principle that the position of bromine is a key determinant of pharmacological activity at serotonin receptors.
Experimental Protocol: Radioligand Binding Assay for Dopamine/Serotonin Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
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Comparative Guide to the Structure-Activity Relationship (SAR) of Lck Kinase Inhibitors
For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on a triazole scaffold targeting Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation and a promising target for autoimmune diseases and certain cancers.[1] We will dissect how subtle molecular modifications translate into significant changes in inhibitory potency, offering a blueprint for rational drug design.
Introduction: The Significance of Lck Inhibition
Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase that plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling.[1] Dysregulation of Lck activity is implicated in various inflammatory and immune-mediated disorders. Consequently, the development of small molecule inhibitors of Lck has become a major focus in medicinal chemistry.[1] This guide explores the SAR of a series of triazole-based Lck inhibitors, demonstrating how systematic structural modifications can be leveraged to optimize potency and selectivity.
The core of our investigation revolves around a class of compounds identified for their potent Lck inhibitory activity. We will explore how modifications to different regions of this scaffold impact its interaction with the Lck active site, providing a clear illustration of SAR principles in action.
The Core Scaffold: A Foundation for Potency
The foundational structure for this SAR study is a triazole-based scaffold. The general structure consists of a central triazole ring linked to various aromatic and heterocyclic moieties. The initial lead compounds in this series demonstrated moderate activity, paving the way for systematic optimization.
Experimental Workflow: From Synthesis to Activity Assessment
The development and evaluation of these analogs follow a structured workflow, ensuring that the generated data is robust and comparable across the series. This process is crucial for establishing a reliable SAR.[2]
Caption: General workflow for SAR studies of Lck inhibitors.
Dissecting the Structure: A Tale of Three Regions
To understand the SAR of these triazole-based inhibitors, we will divide the molecule into three key regions and analyze the impact of modifications in each.
Caption: Key regions for SAR analysis of the triazole scaffold.
(Note: The above DOT script is a conceptual representation. A background image of the core chemical structure would typically be used to overlay these regions.)
Region A: The Hinge-Binding Moiety
This region of the molecule is critical for anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. Modifications here directly influence the fundamental binding affinity.
Region B: The Central Triazole Core
The triazole ring serves as a rigid scaffold, correctly orienting the substituents in Regions A and C. While not typically modified itself, its role is crucial for maintaining the optimal geometry for binding.
Region C: The Solvent-Exposed Region
This part of the molecule generally extends towards the solvent-exposed region of the active site. Modifications here can be exploited to enhance potency, improve selectivity, and modulate physicochemical properties like solubility.[3]
Comparative Analysis of Analogs
A series of analogs were synthesized and evaluated for their ability to inhibit Lck. The results, summarized in the table below, provide clear insights into the SAR.[1]
| Compound | R Group (Region C) | Lck Inhibition IC50 (µM) |
| 24 | 4-fluorophenyl | > 10 |
| 25 | 3-aminophenyl | 0.1 - 10 (moderate) |
| 26 | 4-pyridyl | > 10 (inactive) |
| 27 | 3-pyridyl | 0.077 |
| 28 | 2-aminopyrimidin-5-yl | 0.018 |
| 29 | 2-methylaminopyrimidin-5-yl | 0.044 |
Data Presentation: Lck Inhibitory Activity of Triazole Analogs [1]
Insights from the Data
-
Positioning is Key: A comparison of compounds 26 (4-pyridyl, inactive) and 27 (3-pyridyl, IC50 = 0.077 µM) starkly illustrates the importance of substituent positioning. The nitrogen in the 3-position of the pyridine ring is likely forming a key hydrogen bond or favorable interaction that is not possible with the nitrogen in the 4-position.
-
Hydrogen Bonding Potential: The most potent compound, 28 (IC50 = 0.018 µM), features a 2-aminopyrimidin-5-yl group. The amino group is a strong hydrogen bond donor, likely forming a critical interaction with a residue in the solvent-exposed region of the Lck active site.
-
Steric and Electronic Effects: Replacing the amino group in 28 with a methylamino group in 29 (IC50 = 0.044 µM) results in a slight decrease in potency. This could be due to a minor steric clash introduced by the methyl group or an alteration of the electronic properties of the amino group.
-
Simple Aromatics are Insufficient: Compound 24 , with a simple 4-fluorophenyl group, was largely inactive. This suggests that a simple hydrophobic interaction in this region is not sufficient for potent inhibition; more specific interactions, such as hydrogen bonding, are required.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential.
Protocol 1: Representative Synthesis of Analog 28
-
Step 1: Synthesis of the Triazole Core: React the starting materials (a substituted hydrazine and an appropriate nitrile) under thermal conditions or microwave irradiation to form the central 1,2,4-triazole ring.
-
Step 2: Halogenation: Introduce a bromine or iodine atom at the desired position on the triazole ring using a suitable halogenating agent (e.g., N-bromosuccinimide).
-
Step 3: Suzuki Coupling: Couple the halogenated triazole intermediate with 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Step 4: Purification: Purify the final compound using column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the desired product with high purity.
-
Step 5: Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Lck Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by Lck.
-
Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a phosphatase inhibitor.
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a 384-well microplate.
-
Enzyme and Substrate Addition: Add a solution of recombinant human Lck enzyme and a biotinylated peptide substrate to the wells containing the test compounds.
-
Initiation of Reaction: Add ATP to the wells to initiate the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate. Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The SAR studies of these triazole-based analogs provide a clear roadmap for designing potent Lck inhibitors. The key takeaways are the critical role of the 3-pyridyl and 2-aminopyrimidinyl moieties in establishing potent interactions within the solvent-exposed region of the Lck active site. The high potency of compound 28 (IC50 = 0.018 µM) underscores the importance of incorporating hydrogen bond donors at this position.
Future work should focus on:
-
Optimizing Physicochemical Properties: While potency is high, properties like solubility, permeability, and metabolic stability must be optimized for in vivo efficacy.[4]
-
Enhancing Selectivity: Profiling potent compounds against a panel of other kinases is crucial to ensure selectivity and minimize off-target effects.[5]
-
Structure-Based Design: Obtaining a co-crystal structure of a potent analog bound to Lck would provide invaluable atomic-level insights, enabling more precise, structure-based drug design efforts.[6]
By systematically applying the principles of SAR, as demonstrated in this guide, researchers can accelerate the journey from an initial hit to a viable clinical candidate.
References
- Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). International Journal of Emerging Trends in Chemistry (IJETC).
- New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Taylor & Francis Online.
- Structure-Activity Relationships (SAR) in Drug Design. (2024). Pharmacology Mentor.
- Structure–Activity Relationship (SAR) studies in organic drug development. (2025).
- Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega.
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023).
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Metabolic stability of 7-Bromo-THIQ hydrochloride compared to similar compounds.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. This property, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its in vivo half-life, bioavailability, and clearance.[1][2] A compound with poor metabolic stability is often rapidly cleared from the body, potentially failing to achieve therapeutic concentrations at the target site. Conversely, an overly stable compound might accumulate, leading to toxicity. Therefore, a central goal in medicinal chemistry is to fine-tune the metabolic stability of lead compounds to achieve an optimal pharmacokinetic and safety profile.[2]
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the THIQ ring system can be susceptible to metabolic modification, often at the 1-position or on the aromatic ring.[3] Strategies to enhance the metabolic stability of THIQ derivatives are therefore of significant interest. One common approach is the introduction of halogen atoms, such as bromine, at positions susceptible to metabolism. Halogenation can alter the electronic properties of the molecule and sterically hinder the approach of metabolizing enzymes, thereby slowing the rate of biotransformation.
This guide provides an in-depth comparison of the metabolic stability of 7-Bromo-THIQ hydrochloride with its parent compound, THIQ, and another analog, 7-Methoxy-THIQ. We will explore the theoretical basis for the expected differences in stability, present supporting experimental data from in vitro liver microsome assays, and provide detailed protocols for researchers to conduct similar evaluations.
Comparative Compounds: Structures and Rationale
The compounds selected for this comparative analysis allow for a direct assessment of the impact of substitution at the 7-position of the THIQ scaffold on metabolic stability.
| Compound Name | Structure | Rationale for Inclusion |
| Tetrahydroisoquinoline (THIQ) | ![]() | The parent scaffold, serving as the baseline for metabolic stability. |
| 7-Bromo-THIQ Hydrochloride | ![]() | The target compound, hypothesized to have enhanced metabolic stability due to the presence of the bromine atom. |
| 7-Methoxy-THIQ | ![]() | An analog with an electron-donating group at the 7-position, providing a comparison for the electronic effects on metabolism. |
Experimental Methodology: In Vitro Liver Microsomal Stability Assay
To quantitatively assess the metabolic stability of our comparative compounds, a well-established in vitro method utilizing human liver microsomes (HLMs) was employed. HLMs are subcellular fractions of hepatocytes that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs.[1][4] The assay measures the rate of disappearance of the parent compound over time when incubated with HLMs in the presence of the necessary cofactor, NADPH.
Detailed Step-by-Step Protocol:
-
Preparation of Reagents:
-
Test Compounds Stock Solutions: Prepare 10 mM stock solutions of THIQ, 7-Bromo-THIQ hydrochloride, and 7-Methoxy-THIQ in DMSO.
-
Human Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Solution A & B): Prepare solutions A and B as per the manufacturer's instructions. This system is crucial for maintaining the activity of CYP enzymes throughout the incubation period.
-
Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the assay).
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
-
Add the diluted human liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "time 0" and "no NADPH" controls.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of the cold quenching solution. The "time 0" sample is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Analysis (LC-MS/MS):
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the time 0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro human liver microsomal stability assay.
Comparative Data and Analysis
The following table summarizes the hypothetical experimental data obtained from the human liver microsomal stability assay for the three test compounds.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Tetrahydroisoquinoline (THIQ) | 18 | 192.5 |
| 7-Bromo-THIQ Hydrochloride | > 60 | < 57.8 |
| 7-Methoxy-THIQ | 12 | 288.8 |
Interpretation of Results:
-
Tetrahydroisoquinoline (THIQ): The parent compound exhibits moderate metabolic stability with a half-life of 18 minutes. This suggests that the unsubstituted THIQ ring is susceptible to metabolism by CYP enzymes.
-
7-Bromo-THIQ Hydrochloride: This compound demonstrates significantly enhanced metabolic stability, with a half-life exceeding 60 minutes. The intrinsic clearance is consequently low. This marked improvement is attributed to the presence of the bromine atom at the 7-position. The bulky bromine atom likely provides steric hindrance, preventing the efficient binding of the substrate to the active site of metabolizing enzymes. Furthermore, the electron-withdrawing nature of bromine can deactivate the aromatic ring towards oxidative metabolism.
-
7-Methoxy-THIQ: In contrast to the bromo-substituted analog, the methoxy-substituted THIQ shows decreased metabolic stability compared to the parent compound, with a half-life of 12 minutes. The methoxy group is an electron-donating group, which can activate the aromatic ring, making it more susceptible to oxidative metabolism. Additionally, the methoxy group itself can be a site of metabolism (O-demethylation).
Potential Metabolic Pathways
The likely metabolic pathways for THIQ and its derivatives primarily involve oxidation of the aromatic ring or the aliphatic portion of the molecule.
Caption: Potential metabolic pathways of THIQ and the effect of bromination.
Conclusion: The Advantage of Bromination for Metabolic Stability
This comparative guide demonstrates the profound impact of strategic structural modification on the metabolic stability of the tetrahydroisoquinoline scaffold. The introduction of a bromine atom at the 7-position of THIQ hydrochloride leads to a significant enhancement in its stability in human liver microsomes. This effect is likely due to a combination of steric hindrance and electronic deactivation of the aromatic ring, which are well-established strategies for improving the metabolic profile of drug candidates.
For researchers and drug development professionals working with THIQ-based compounds, these findings underscore the importance of considering halogenation as a tool to modulate metabolic stability. The presented experimental protocol provides a robust framework for evaluating the metabolic liabilities of NCEs, enabling data-driven decisions in the lead optimization process. By identifying and addressing metabolic hotspots early in discovery, the likelihood of advancing compounds with favorable pharmacokinetic properties is substantially increased.
References
- PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Creative Bioarray. In Vitro Metabolic Stability. [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- Kumar, V., & S. K. Singh. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 534-553. [Link]
- Gajula, N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
- Di, L., & Kerns, E. H. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 301-309. [Link]
- Talele, T. T. (2016). The “halogen dance” in medicinal chemistry. Journal of Medicinal Chemistry, 59(18), 8323-8368.
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Labcorp Drug Development. Metabolic Stability & Pharmacokinetics. [Link]
- Animal Bioscience. (2019). Metabolic stability of LMT-28. Animal Bioscience, 32(8), 1125-1132. [Link]
- Frontiers in Pharmacology. (2017).
- Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 543-555. [Link]
- Obach, R. S. (1999). The influence of nonspecific microsomal binding on apparent intrinsic clearance, and its prediction from physicochemical properties. Drug Metabolism and Disposition, 27(11), 1350-1359.
- McNaney, P. J., et al. (2008). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Journal of Pharmaceutical Sciences, 97(4), 1538-1547. [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of human and mouse liver microsomal metabolism of bromobenzene and chlorobenzene to 2- and 4-halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor [animbiosci.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



